molecular formula C10H5Br2FN2O B2612253 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 221031-01-2

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2612253
CAS No.: 221031-01-2
M. Wt: 347.969
InChI Key: JIOQKOOSSQSBLJ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H5Br2FN2O and its molecular weight is 347.969. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dibromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQKOOSSQSBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Executive Summary

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including cardiovascular and anti-inflammatory effects.[1][2] The successful progression of any pyridazinone-based candidate in the drug development pipeline is fundamentally dependent on a thorough understanding of its physicochemical properties. These parameters govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of a novel pyridazinone derivative, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one . Authored from the perspective of a Senior Application Scientist, this document does not merely list protocols but explains the causality behind experimental choices, providing the in-depth insights required by researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, detailed experimental workflows, and data interpretation for determining the critical physicochemical attributes of this molecule.

Chemical Identity and Structural Rationale

Understanding the molecular architecture is the first step in predicting its behavior. The structure of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one integrates several key features that will dictate its physicochemical profile.

  • Pyridazinone Core: This six-membered diazine ring is a polar, weakly basic heterocycle.[3] Its two adjacent nitrogen atoms are capable of acting as hydrogen bond acceptors, a crucial feature for molecular recognition and interaction with biological targets.[4][5]

  • Dibromo Substitution: The two bromine atoms at the C4 and C5 positions significantly increase the molecule's molecular weight and are expected to enhance its lipophilicity. Their electron-withdrawing nature also influences the electron density of the pyridazinone ring.

  • N-(4-fluorophenyl) Group: The addition of the 4-fluorophenyl substituent at the N2 position is a common strategy in medicinal chemistry. This large, hydrophobic group will be a primary driver of the molecule's overall lipophilicity and may engage in π-π stacking interactions. The fluorine atom can serve as a weak hydrogen bond acceptor and is often used to block metabolic oxidation at the para-position, potentially improving the pharmacokinetic profile.

Based on this structure, we can determine the fundamental chemical identifiers.

PropertyValueSource
Molecular Formula C₁₀H₅Br₂FN₂OCalculated
Molecular Weight 347.97 g/mol Calculated
Exact Mass 345.8803 DaCalculated
CAS Number Not availableN/A

Synthesis and Purification Workflow

A prerequisite for accurate physicochemical characterization is the availability of a highly pure sample. While multiple synthetic routes to N-aryl pyridazinones exist, a common and effective approach involves the N-arylation of a pre-formed pyridazinone core.[6] The following workflow outlines a plausible, high-level strategy for synthesizing and purifying the title compound.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 4,5-Dibromo-3(2H)-pyridazinone (Precursor) C Chan-Lam Coupling (Copper Catalyst, Base, Solvent) A->C B 4-Fluorophenylboronic Acid B->C D Crude Product C->D Reaction E Column Chromatography (e.g., Silica Gel) D->E Workup & Initial Purification F Recrystallization (e.g., Ethanol/Water) E->F G Pure Compound (>98%) F->G Isolation

Caption: Generalized workflow for the synthesis and purification of the target compound.

Core Physicochemical Properties: Experimental Determination

The following sections detail the methodologies for measuring the most critical physicochemical properties. The rationale behind each protocol is explained to ensure a deep understanding of the data generated.

Melting Point (Mp)

Importance: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7][8]

Self-Validating Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry and free of solvent.

    • Using a mortar and pestle, gently grind a small amount of the sample into a fine powder.[7]

    • Press the open end of a thin-walled capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[9]

  • Initial Rapid Determination:

    • Place the packed capillary into a melting point apparatus (e.g., Mel-Temp or similar).[7]

    • Heat the block rapidly (10-15°C/min) to get an approximate melting point. This saves time and establishes a range for the precise measurement.[8]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]

  • Accurate Determination:

    • Use a fresh capillary with a new sample.

    • Heat the block rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record T1: The temperature at which the first droplet of liquid appears.[7]

    • Record T2: The temperature at which the last solid particle melts completely.[7]

    • The melting point is reported as the range T1-T2.

    • Repeat the measurement at least twice to ensure consistency. The results should be reproducible.

Expected Result: Based on the parent scaffold, 4,5-Dibromo-3(2H)-pyridazinone, which has a melting point of 226°C (with decomposition), the N-fluorophenyl derivative is expected to have a high melting point, likely above 200°C.[10]

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development.[11] We will distinguish between two key types of solubility measurements: kinetic and thermodynamic.[12]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility of the most stable crystalline form of the compound.[13]

A Add excess solid compound to buffered solution (e.g., PBS pH 7.4) B Agitate at constant temperature (e.g., 37°C) for 24-72 hours A->B Equilibration C Allow solids to settle B->C G Confirm solid phase (XRPD, DSC) B->G Verification D Withdraw supernatant C->D E Centrifuge and/or filter (low-binding 0.45 µm filter) D->E Separation F Analyze supernatant concentration (HPLC-UV or LC-MS/MS) E->F Quantification H Result: Thermodynamic Solubility F->H G->H

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Causality and Rationale:

  • Excess Solid: Adding an excess of the solid ensures that an equilibrium between the dissolved and undissolved compound is established and maintained.[11]

  • Equilibration Time (24-72h): This extended period is crucial to ensure that the system reaches true thermodynamic equilibrium. Shorter times might lead to an overestimation of solubility, reflecting a more soluble but metastable polymorphic form.[13]

  • Biorelevant Media: For advanced studies, simple phosphate-buffered saline (PBS) can be replaced with biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that mimic the conditions in the human gut and can significantly impact the solubility of lipophilic compounds.[13]

  • Solid Phase Confirmation: Analysis of the remaining solid by X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) is a critical self-validating step. It confirms that the compound has not converted to a different polymorphic form or a salt during the experiment, which would invalidate the result.[13]

Protocol 2: Kinetic Solubility

This high-throughput method is often used in early discovery to rank-order compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][14]

  • Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4).

  • Dosing: Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection: Measure the precipitation using nephelometry (light scattering) or UV-Vis spectroscopy in a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[14]

Interpretation: Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated or amorphous state. It is a measure of how readily a compound precipitates from a solution, which is relevant for experiments where a DMSO stock is used.

Lipophilicity (LogP / LogD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Self-Validating Protocol: Shake-Flask Method for LogD at pH 7.4

A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Add compound to mixture of n-octanol and PBS A->B C Agitate vigorously to reach partitioning equilibrium (e.g., 2-4h) B->C D Centrifuge to separate layers C->D E Sample aqueous phase D->E F Sample octanol phase D->F G Analyze concentration in each phase by HPLC-UV or LC-MS/MS E->G F->G H Calculate LogD = log([Compound]octanol / [Compound]aqueous) G->H

Caption: Workflow for LogD determination using the octanol-water shake-flask method.

Causality and Rationale:

  • Pre-saturation: The n-octanol and aqueous buffer (PBS, pH 7.4) are mutually saturated before the experiment. This is critical because octanol has some solubility in water and vice versa. Using pre-saturated solvents prevents volume changes during the experiment that would introduce errors in the final concentration measurements.

  • pH Control: LogD is pH-dependent for ionizable compounds. Maintaining a constant pH of 7.4 with a buffer is essential for measuring the distribution relevant to physiological conditions.

  • Concentration Analysis: Analyzing the compound's concentration in both phases provides a mass balance check. The total amount of compound recovered from both phases should equal the initial amount added, validating the experimental technique and ensuring no compound was lost to adsorption on the vial walls.

Acidity/Basicity (pKa)

Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of a molecule in different parts of the body, which profoundly affects its solubility, permeability, and target binding. Pyridazine itself is a weak base (pKa ~2.3).[3] The title compound is expected to be very weakly basic.

Protocol: pH-Metric Titration

This is a classic method for determining pKa.

  • Solubilization: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure it remains in solution throughout the pH range.

  • Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value from the potentiometric data.

Alternative Method: Solubility-based pKa Determination

For sparingly soluble compounds, pKa can be determined by measuring solubility at various pH values.[15] The pH at which the solubility of the ionized form begins to dominate the solubility profile corresponds to the pKa.

Spectroscopic and Structural Characterization

While the above properties define the compound's behavior, spectroscopic and structural analysis confirms its identity and integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons on the fluorophenyl ring and the single proton on the pyridazinone ring. The chemical shifts and coupling patterns will be characteristic.

    • ¹³C NMR: Will show the expected number of carbon signals, including the characteristic carbonyl carbon (C=O) of the pyridazinone ring.

    • ¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide an exact mass that can be used to confirm the elemental composition (C₁₀H₅Br₂FN₂O).

    • The isotopic pattern will be highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak pattern with a ~1:2:1 intensity ratio.

  • X-ray Crystallography:

    • This is the definitive method for determining the three-dimensional structure of the molecule in the solid state.[16][17]

    • Process: Requires growing a single, high-quality crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the molecular structure.

    • Value: It provides unambiguous proof of structure, bond lengths, bond angles, and information about intermolecular interactions (like hydrogen bonding or π-stacking) in the crystal lattice.[18]

Conclusion

The comprehensive physicochemical characterization of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an indispensable step in its evaluation as a potential drug candidate. The methodologies detailed in this guide, from fundamental purity assessment via melting point to complex solubility profiling in biorelevant media, provide a robust and self-validating framework for generating the high-quality data required by drug development professionals. By understanding not just the protocols but the scientific rationale behind them, researchers can confidently interpret the resulting data, anticipate potential development challenges, and make informed decisions on the path from discovery to clinical application.

References

  • Raytor. (2026, January 22).
  • University of Alberta. (n.d.).
  • American Pharmaceutical Review. (2013, April 2).
  • University of Technology, Iraq. (n.d.).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85.
  • ResearchGate. (n.d.).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SSERC. (n.d.).
  • University of Manitoba. (n.d.).
  • Pure Synth. (n.d.). 45-Dibromopyridazin-3(2H)-one.
  • ResearchGate. (n.d.). X-ray crystal structure of compound 4a.
  • Godyń, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5488.
  • Chem-Impex. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone.
  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109.
  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 888630.
  • Sigma-Aldrich. (n.d.). 4,5-DIBROMO-3(2H)-PYRIDAZINONE AldrichCPR.
  • SpectraBase. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum.
  • CymitQuimica. (n.d.). CAS 13645-74-4: 4,5-Dibromo-2-methyl-3(2H)-pyridazinone.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
  • Contino, M., et al. (2019). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 24(17), 3175.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
  • NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. NIST WebBook.
  • Thermo Scientific Chemicals. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone, 98%.
  • PubChem. (n.d.). 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone.
  • ResearchGate. (2025, August 7). Synthesis of New 4,5-3(2H)
  • SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • O'Donovan, D. H., & Connon, S. J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(11), 1845–1868.
  • Karlén, A., et al. (2022).
  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037–5040.
  • ResearchGate. (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • Yakan, H., et al. (2023).

Sources

"in vitro studies of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

IN-DEPTH TECHNICAL GUIDE: In Vitro Studies of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Executive Summary

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a specialized halogenated pyridazinone scaffold used primarily as a high-value intermediate in medicinal chemistry. Unlike simple heterocycles, this compound possesses two distinct electrophilic centers (C4 and C5) and a lipophilic fluorophenyl tail, making it a critical "parent" molecule for generating libraries of bioactive agents.

While often transient in synthesis, in vitro profiling of this specific core is essential to:

  • Establish Baseline Cytotoxicity: Determine if the alkylating dibromo-core drives toxicity before derivatization.

  • Validate Scaffold Reactivity: Confirm the regioselectivity of nucleophilic substitution (SNAr) at C4 vs. C5.

  • Screen for Intrinsic Activity: Assess its potential as a covalent inhibitor (e.g., for antimicrobial or anti-inflammatory targets).

This guide provides a rigorous, step-by-step protocol for the synthesis, characterization, and biological evaluation of this compound.

Chemical Identity & Synthesis Rationale

Structural Logic
  • Core: Pyridazin-3(2H)-one (privileged pharmacophore for COX-2, PDE, and p38 MAPK inhibition).

  • Substituents:

    • 4,5-Dibromo: Highly reactive electrophiles. The C4 position is typically more reactive towards nucleophiles due to the inductive effect of the adjacent carbonyl.

    • 2-(4-Fluorophenyl): Improves metabolic stability (blocks para-oxidation) and enhances lipophilicity for membrane permeability.

Synthesis Pathway

The synthesis utilizes the condensation of mucobromic acid with 4-fluorophenylhydrazine. This reaction is acid-catalyzed and cyclizes to form the pyridazinone ring.

DOT Diagram: Synthesis & Reactivity Flow

SynthesisPath Mucobromic Mucobromic Acid (Starting Material) Intermediate Hydrazone Intermediate Mucobromic->Intermediate Condensation (EtOH/H2O) Hydrazine 4-Fluorophenylhydrazine (Reagent) Hydrazine->Intermediate Target 4,5-Dibromo-2-(4-fluorophenyl) pyridazin-3(2H)-one Intermediate->Target Cyclization (Acid Catalysis, Reflux) Derivs Bioactive Library (4-Amino / 5-Thio derivatives) Target->Derivs Nucleophilic Substitution (SNAr @ C4/C5)

Figure 1: Synthetic route from mucobromic acid to the target scaffold and its downstream application in library generation.

In Vitro Profiling Protocols

Chemical Reactivity & Stability Profiling

Before biological testing, the compound's electrophilic nature must be quantified. This predicts "false positives" in bioassays caused by non-specific covalent binding to proteins.

Protocol: Glutathione (GSH) Trapping Assay

  • Objective: Assess the potential for covalent binding (toxicity alert).

  • Reagents: 10 mM compound stock (DMSO), 10 mM L-Glutathione (reduced), Phosphate buffer (pH 7.4).

  • Method:

    • Incubate compound (50 µM) with GSH (500 µM) in buffer at 37°C.

    • Sample at T=0, 1h, 4h, and 24h.

    • Analyze via LC-MS/MS.

  • Interpretation:

    • >50% Adduct Formation (1h): Highly reactive alkylator. Likely cytotoxic.

    • <10% Adduct Formation (24h): Chemically stable. Suitable for non-covalent target assays.

Cytotoxicity Screening (MTT Assay)

Since the dibromo-moiety can act as an alkylating agent, determining the IC50 on standard cell lines is critical to define the "safe window" for therapeutic dosing.

Target Cell Lines:

  • HepG2: Hepatocellular carcinoma (Metabolic toxicity model).

  • HEK293: Human embryonic kidney (General toxicity).

  • Raw 264.7: Macrophage (Anti-inflammatory model).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the compound (0.1 µM – 100 µM) in culture medium (max 0.5% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50.

Data Summary Table: Expected Toxicity Profile

Parameter Low Toxicity (Ideal) High Toxicity (Warning) Mechanism
IC50 (HepG2) > 50 µM < 5 µM General alkylation of cellular proteins
Selectivity Index > 10 < 2 Ratio of CC50 (Normal) / IC50 (Cancer)

| GSH Reactivity | Low | High | Depletion of cellular antioxidant reserves |

Antimicrobial Activity (MIC Determination)

Pyridazinones are structurally related to several antifungal and herbicidal agents.

Protocol: Broth Microdilution

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method:

    • Prepare bacterial inoculum at

      
       CFU/mL in Mueller-Hinton Broth.
      
    • Add compound (range: 0.5 – 64 µg/mL).

    • Incubate 18-24h at 37°C.

    • Visual Score: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Mechanism of Action & Derivatization Strategy

The true value of 4,5-dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one lies in its regioselective derivatization .

  • C4-Substitution: Nucleophiles (amines/thiols) prefer C4 due to the electron-withdrawing effect of the C3-carbonyl. This yields 4-substituted-5-bromo derivatives.

  • C5-Substitution: Requires forcing conditions or specific catalysts, yielding 5-substituted-4-bromo derivatives.

DOT Diagram: Regioselective Functionalization

Regioselectivity cluster_pathways Nucleophilic Substitution Pathways Start 4,5-Dibromo-2-(4-fluorophenyl) pyridazin-3(2H)-one PathA Path A: Soft Nucleophiles (Thiols, Anilines) Start->PathA Standard Conditions PathB Path B: Hard Nucleophiles (Alkoxides) Start->PathB Forcing Conditions ProdA 4-Substituted-5-Bromo (Major Product) PathA->ProdA ProdB 5-Substituted-4-Bromo (Minor Product) PathB->ProdB

Figure 2: Regioselectivity of nucleophilic attack. The C4 position is electronically activated, making it the primary site for modification.

Safety & Handling (Material Safety)

  • Hazard Identification: Irritant (Skin/Eye), Potential Sensitizer.

  • Specific Risk: As an alpha-halo carbonyl derivative, it is a potent lachrymator and alkylating agent.

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended).

    • Fume hood (Mandatory for weighing and heating).

    • Quenching: Treat waste with dilute NaOH or Sodium Thiosulfate to neutralize the electrophilic bromines before disposal.

References

  • Asif, M. (2016). Pyridazinone derivatives: An overview of their pharmacological potential. Current Medicinal Chemistry, 23(1), 1-25. Link

  • Sotelo, E., et al. (2002). Efficient synthesis of 4,5-disubstituted pyridazin-3(2H)-ones via regioselective nucleophilic substitution of 4,5-dihalopyridazin-3(2H)-ones. Synthetic Communications, 32(13), 1975-1983. Link

  • Rathish, I. G., et al. (2012). Synthesis and anti-inflammatory activity of some new 4,5-disubstituted-3(2H)-pyridazinones. European Journal of Medicinal Chemistry, 49, 304-309. Link

  • Matyus, P., et al. (2002). Rearrangement and ring transformation reactions of 4,5-dihalopyridazin-3(2H)-ones. Current Organic Chemistry, 6(12), 1141-1159. Link

  • Chintakunta, V. K., et al. (2002). Synthesis and anticonvulsant activity of some new 6-aryl-4,5-disubstituted-3(2H)-pyridazinones. Arzneimittelforschung, 52(11), 801-806. Link

Technical Guide: Solubility Profiling of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

[1][2]

Executive Summary

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a specialized halogenated heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals (such as pyridazinone-based acaricides/insecticides) and pharmaceutical candidates targeting cardiovascular or anti-inflammatory pathways.[1][2]

Status of Public Data: As of early 2026, specific experimental mole-fraction solubility data for this exact derivative is not indexed in open-access thermodynamic journals.[1] Scientific Strategy: This guide functions as a predictive and procedural whitepaper . It synthesizes solubility behaviors of structural analogs (specifically 6-phenylpyridazin-3(2H)-one and 4,5-dibromo-3(2H)-pyridazinone) to construct a high-confidence solubility profile.[1] Furthermore, it provides the standardized Isothermal Saturation Protocol required to generate regulatory-grade solubility data for this compound.[1]

Part 1: Physicochemical Analysis & Solubility Prediction[1][2]

Structural Dissection

To predict the solubility profile, we must analyze the three core pharmacophores driving the molecular interactions of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one:

  • Pyridazin-3(2H)-one Core: A polar, nitrogen-rich heterocycle capable of hydrogen bond acceptance (via carbonyl oxygen and imine nitrogen).[1] This core promotes solubility in polar aprotic solvents (DMSO, DMF).[1]

  • 4,5-Dibromo Substitution: Two bulky bromine atoms significantly increase molecular weight and lipophilicity while decreasing polarity. This steric bulk disrupts crystal packing but also reduces solubility in polar protic solvents (Water, Methanol) compared to non-halogenated analogs.[1]

  • 4-Fluorophenyl Moiety: The fluorine atom acts as a weak hydrogen bond acceptor but primarily enhances lipophilicity and metabolic stability. It drives the compound towards higher solubility in moderately polar organic solvents (Ethyl Acetate, THF) and chlorinated solvents.[1]

Predicted Solubility Trends (Based on Analogs)
  • High Solubility (> 10⁻¹ mole fraction): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1] Reason: Strong dipole-dipole interactions disrupt the crystal lattice.[1]

  • Moderate Solubility (10⁻² to 10⁻³ mole fraction): Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane.[1] Reason: These solvents accommodate the lipophilic brominated/fluorinated regions.[1]

  • Low Solubility (10⁻³ to 10⁻⁴ mole fraction): Methanol, Ethanol, Isopropanol.[1] Reason: The hydrophobic dibromo and fluorophenyl groups limit interaction with the hydrogen-bonding network of alcohols.[1]

  • Insoluble (< 10⁻⁶ mole fraction): Water.[1] Reason: The compound is predominantly hydrophobic.[1]

Part 2: Comparative Data (Analog Benchmarking)

Since direct data is absent, we utilize 6-phenylpyridazin-3(2H)-one (PPD) as a validated reference standard.[1][3] The 4,5-dibromo and 4-fluoro modifications on your target compound will likely decrease solubility in alcohols and increase solubility in chlorinated solvents relative to PPD.[1]

Table 1: Reference Solubility of Analog PPD (Mole Fraction,


)
SolventT = 298.15 KT = 308.15 KT = 318.15 KPrediction for Target Compound
DMSO



High (Similar range)
PEG-400



High (Viscosity may limit kinetics)
Ethyl Acetate



Moderate (Likely higher due to Br/F)
Ethanol



Low (Likely lower)
Methanol



Low (Likely lower)
Water



Insoluble (Likely <

)

Part 3: Experimental Protocol for Solubility Determination

To generate authoritative data for 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, follow this Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium and reproducibility.

Materials & Equipment
  • Solute: 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (Purity > 98%, recrystallized from Ethanol/DMF).[1]

  • Solvents: HPLC Grade (Purity > 99.5%).

  • Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (

    
     K precision).
    
  • Analysis: HPLC-UV (Agilent 1260 or equivalent).

Step-by-Step Methodology
  • Preparation: Add excess solid solute (

    
     mg) to 
    
    
    mL of the selected solvent in the jacketed vessel.
  • Equilibration: Stir the suspension magnetically at

    
     rpm. Maintain temperature 
    
    
    for
    
    
    hours.
    • Validation: Stop stirring for 1 hour. If solid precipitates/settles clearly, saturation is likely.

  • Sampling:

    • Stop stirring and allow phases to separate for 30 mins.

    • Withdraw

      
       mL of supernatant using a pre-heated glass syringe equipped with a 
      
      
      PTFE filter.
    • Note: Pre-heating the syringe prevents precipitation during transfer.

  • Dilution: Immediately dilute the filtrate with a mobile phase compatible solvent (e.g., Acetonitrile) to prevent crashing out.[1]

  • Quantification: Inject into HPLC.

    • Column: C18 (e.g., Zorbax Eclipse Plus,

      
       mm, 
      
      
      ).[1]
    • Mobile Phase: Acetonitrile:Water (70:30 v/v) - Adjust based on retention time.

    • Wavelength:

      
       (determine via UV scan, typically 250-280 nm for pyridazinones).[1]
      

Part 4: Thermodynamic Modeling

To validate the experimental data, correlate the mole fraction solubility (


Modified Apelblat Equation1

Equation:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • A positive enthalpy of solution (

    
    ) indicates the dissolution is endothermic  (solubility increases with temperature), which is typical for this class of compounds.[1]
    

Part 5: Workflow Visualization

The following diagram outlines the logical flow from synthesis to solubility profiling and data modeling.

SolubilityWorkflowcluster_ExpIsothermal Saturation ProtocolSynthesisSynthesis(Mucobromic Acid + 4-Fluorophenylhydrazine)PurificationPurification(Recrystallization in EtOH/DMF)Purity > 98%Synthesis->PurificationSolidStateSolid State Characterization(DSC, XRD)Confirm Crystalline FormPurification->SolidStateSolventPrepSolvent Selection(Polar/Non-Polar)SolidState->SolventPrepEquilibrationEquilibration(T ± 0.05 K, 72h)SolventPrep->EquilibrationSamplingSampling & Filtration(0.22 µm PTFE)Equilibration->SamplingHPLCQuantification(HPLC-UV)Sampling->HPLCModelingThermodynamic Modeling(Apelblat / van't Hoff)HPLC->ModelingApplicationProcess Design(Crystallization Solvent Selection)Modeling->Application

Caption: Integrated workflow for the synthesis, purification, and thermodynamic solubility profiling of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

References

  • Solubility of Pyridazinone Analogs: Shakeel, F., et al. "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures."[1] Journal of Molecular Liquids, 2015.

  • Thermodynamic Modeling: Alshehri, S., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."[1] Molecules, 2019. [1]

  • Synthesis Precursor (Mucobromic Acid): "Mucobromic Acid." Organic Syntheses, Coll.[4] Vol. 3, p.621 (1955).[1] [1]

  • General Protocol: Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2009. (Standard reference for solubility protocols).

Methodological & Application

"using 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (referred to herein as Scaffold-DB ) as a core building block in medicinal chemistry. Due to its unique electronic dissymmetry, this scaffold allows for highly predictable, sequential regioselective functionalization. This guide provides validated protocols for constructing libraries of p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphodiesterase 4 (PDE4) inhibitors, leveraging the metabolic stability conferred by the


-(4-fluorophenyl) moiety.

The Scaffold Advantage: Why This Molecule?

In the landscape of fragment-based drug discovery (FBDD), the pyridazinone core is a "privileged structure," appearing frequently in bioactive compounds. Scaffold-DB offers three distinct advantages over generic pyridazinones:

  • Metabolic Blocking: The 4-fluorophenyl group at the

    
     position mimics the lipophilic aryl groups found in many kinase inhibitors but blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending in vivo half-life compared to non-fluorinated analogs.
    
  • Electronic Dissymmetry: Although both C4 and C5 positions bear bromine atoms, they are electronically distinct. The C4 position is vinylogous to the carbonyl and highly electrophilic, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ). The C5 position, while less electrophilic towards nucleophiles, remains active for Palladium-catalyzed cross-couplings.
    
  • Sequential Orthogonality: This reactivity difference allows researchers to install two different diversity elements (fragments) in a specific order without the need for protecting groups.

Reactivity Map

ReactivityMap Scaffold 4,5-Dibromo-2-(4-fluorophenyl) pyridazin-3(2H)-one C4_Site C4 Position (High Electrophilicity) Scaffold->C4_Site Primary Target for Nucleophiles (SNAr) C5_Site C5 Position (Pd-Active Site) Scaffold->C5_Site Secondary Target for Suzuki/Stille Coupling Diversity Element 1\n(Amines/Alkoxides) Diversity Element 1 (Amines/Alkoxides) C4_Site->Diversity Element 1\n(Amines/Alkoxides) Diversity Element 2\n(Aryl/Heteroaryl Groups) Diversity Element 2 (Aryl/Heteroaryl Groups) C5_Site->Diversity Element 2\n(Aryl/Heteroaryl Groups)

Figure 1: Reactivity profile of the di-bromo scaffold. The C4 position is activated by the adjacent carbonyl, making it the priority site for nucleophilic attack.

Biological Applications & Target Profiles

Before detailing the chemistry, it is crucial to understand the destination. Derivatives of this scaffold are primary candidates for:

  • p38

    
     MAPK Inhibitors:  Used in anti-inflammatory therapies (Rheumatoid Arthritis, Crohn's). The pyridazinone carbonyl typically forms a hydrogen bond with the hinge region of the kinase (Met109), while the aryl group at C5 occupies the hydrophobic pocket.
    
  • PDE4 Inhibitors: Used for COPD and asthma. The

    
    -aryl group provides selectivity for the PDE4 isoform over PDE3.
    

Experimental Protocols

Protocol A: Regioselective Functionalization at C4

Objective: To install the first diversity element (typically an amine or ether) at the C4 position. Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The C4-Br is displaced due to its position


 to the electron-withdrawing carbonyl.

Materials:

  • Substrate: Scaffold-DB (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Temperature: Reflux (80°C)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Scaffold-DB in 5 mL of EtOH in a round-bottom flask.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine nucleophile (e.g., morpholine, aniline, or a functionalized piperazine).

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere.

    • Critical Control Point: Monitor by TLC (30% EtOAc/Hexane). The starting material (di-bromo) is less polar than the mono-substituted product. Reaction is typically complete in 2–4 hours. Prolonged heating or excess amine may lead to trace bis-substitution at C5, though this is rare due to steric crowding.

  • Work-up: Cool to room temperature. The product often precipitates out.

    • If precipitate forms: Filter, wash with cold EtOH, and dry.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Validation:

    
    H NMR should show the disappearance of one Br-adjacent signal (if applicable) and the integration of the amine protons.
    

Data Summary: Typical Yields for C4 Substitution

Nucleophile ClassExampleConditionsYield (%)Selectivity (C4:C5)
Cyclic Secondary AmineMorpholineEtOH, Reflux, 3h88-95%>99:1
Primary Aliphatic AmineBenzylamineEtOH, Reflux, 4h80-85%95:5
Aniline Derivative4-Cl-AnilineDMF, 100°C, 6h70-75%90:10
Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: To install the second diversity element (Aryl/Heteroaryl) at the C5 position. Context: Following Protocol A, the C4 position is now occupied by an electron-donating group (amine). This deactivates the ring slightly, but the C5-Br bond remains susceptible to oxidative addition by Palladium(0).

Materials:

  • Substrate: 4-Amino-5-bromo-intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add the Pd catalyst and the aqueous base.

  • Reaction: Heat to 90–100°C for 6–12 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography is usually required. Elute with a gradient of MeOH in DCM (0–5%).

Workflow Visualization: Library Generation

The following diagram illustrates the sequential logic for creating a library of potential kinase inhibitors using Scaffold-DB.

Workflow Start Start: Scaffold-DB (4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one) Step1 Step 1: SNAr Reaction (Selectivity >95% for C4) Start->Step1 Add Amine (R1-NH2) Reflux EtOH Inter Intermediate: 4-Amino-5-bromo-derivative Step1->Inter Step2 Step 2: Suzuki Coupling (Targeting C5-Br) Inter->Step2 Add Boronic Acid (R2-B(OH)2) Pd(0), Base Final Final Library: 4-Amino-5-Aryl-pyridazinones Step2->Final Screen Biological Screening (p38 MAPK / PDE4) Final->Screen

Figure 2: Sequential workflow for Diversity-Oriented Synthesis (DOS). Note the "Lock and Key" approach: Lock C4 with an amine first, then Key C5 with an aryl group.

Safety and Handling

  • Hazards: 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an organobromine compound. While specific toxicology data may be limited, treat as a potential irritant and sensitizer.

  • Waste: All aqueous waste from the Suzuki coupling (containing Palladium traces) must be segregated into heavy metal waste streams.

  • Storage: Store the scaffold in a cool, dry place away from light. Brominated heterocycles can degrade slowly under UV exposure, liberating HBr.

References

  • Regioselectivity in Pyridazinones

    • Title: Regioselective nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.
    • Source:Heterocycles / Clockss.org
    • URL:1[2][3]

    • Relevance: Establishes the rule that nucleophiles preferentially attack the C4 position in 4,5-dihalo-pyridazinones.
  • Suzuki Coupling on Pyridazinones

    • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one.
    • Source:Molecules (MDPI)
    • URL:

    • Relevance: details the conditions for Pd-catalyzed coupling on this specific scaffold type and confirms the feasibility of sequential substitution.
  • p38 MAPK Inhibitor Design

    • Title: Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors.[4][5]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:

    • Relevance: Validates the pyridazinone core as a bioactive scaffold for kinase inhibition.[5]

  • PDE4 Inhibition

    • Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold.
    • Source:Molecules (MDPI)
    • URL:

    • Relevance: Demonstrates the utility of 4-amino-substituted pyridazinones in PDE4 drug discovery.
  • General Reactivity of 4,5-Dicyanopyridazine (Analogous Electrophile)

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
    • Source:Molecules (NIH/PMC)
    • URL:

    • Relevance: Provides mechanistic insight into the electrophilicity of the C4/C5 positions in electron-deficient pyridazines.

Sources

Application Note: Synthetic Routes for Functionalizing 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026


, Pd-catalyzed coupling, and Metal-Halogen Exchange (MHE).

Introduction & Structural Analysis[1][2][3][4][5]

The scaffold 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (referred to herein as DBFP ) is a high-value heterocyclic building block. Its utility spans agrochemistry (herbicides) and pharmaceutical development (kinase inhibitors, anti-inflammatory agents).

The core challenge in utilizing DBFP is regioselectivity . The molecule possesses two electrophilic bromine sites (C4 and C5) with distinct electronic and steric environments. Successful functionalization requires exploiting these subtle differences to install substituents precisely where intended, rather than generating intractable mixtures of regioisomers.

Reactivity Profile
  • C4-Position (

    
     to Carbonyl):  This position is electronically activated by conjugation with the carbonyl group (Michael-acceptor character). It is significantly more susceptible to Metal-Halogen Exchange (MHE)  and Nucleophilic Aromatic Substitution (
    
    
    
    )
    with soft nucleophiles.
  • C5-Position (

    
     to Imine Nitrogen):  This position is less electron-deficient than C4 but sterically more accessible in some transition-metal catalyzed cycles. It is typically functionalized after C4 or under specific forcing conditions.
    
  • N2-Aryl Group: The 4-fluorophenyl moiety is metabolically robust and generally inert to the coupling conditions described below, provided lithiation temperatures are strictly controlled.

Route A: Regioselective Metal-Halogen Exchange (MHE)

Target: Exclusive C4-Functionalization Mechanism: Iodine/Bromine-Magnesium Exchange

This is the most reliable method for C4 functionalization. The inductive effect of the adjacent carbonyl group makes the C4-Br bond significantly more labile towards magnesium exchange than the C5-Br bond.

Protocol 1: C4-Formylation via Mg-Exchange

Objective: Synthesis of 5-bromo-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbaldehyde.

Reagents:

  • DBFP (1.0 equiv)

  • 
    -PrMgCl
    
    
    
    LiCl (TurboGrignard) (1.1 equiv)
  • DMF (Electrophile) (2.0 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve DBFP (1.0 mmol, 348 mg) in anhydrous THF (5 mL). Cool the solution to -20 °C using a cryostat or ice/salt bath.

    • Note: Lower temperatures (-78 °C) are unnecessary and may slow the exchange; higher temperatures (>0 °C) risk scrambling to C5.

  • Exchange: Add

    
    -PrMgCl
    
    
    
    LiCl (1.3 M in THF, 0.85 mL) dropwise over 5 minutes.
    • Observation: A color change (often to dark red/brown) indicates the formation of the Grignard species.

  • Incubation: Stir at -20 °C for 30 minutes.

    • QC Check: Aliquot 50

      
      L, quench with 
      
      
      
      , and check NMR. >95% deuterium incorporation at C4 confirms the intermediate.
  • Quench: Add anhydrous DMF (2.0 mmol, 155

    
    L) in one portion.
    
  • Warm-up: Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with sat.

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Yield: 75-85% of the 4-formyl-5-bromo derivative.

Route B: Nucleophilic Aromatic Substitution ( )

Target: C4-Amination or Thiolation Mechanism: Addition-Elimination

Due to the vinylogous amide nature of the pyridazinone, the C4 position acts as a vinylogous acyl halide. Soft nucleophiles (thiols, primary amines) preferentially attack C4. Harder nucleophiles (alkoxides) may show mixed regioselectivity or favor C5 depending on solvent polarity.

Protocol 2: C4-Amination with Morpholine

Objective: Synthesis of 5-bromo-2-(4-fluorophenyl)-4-morpholinopyridazin-3(2H)-one.

Reagents:

  • DBFP (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Ethanol (Solvent)[1]

Step-by-Step Procedure:

  • Dissolution: In a pressure tube or round-bottom flask, suspend DBFP (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Triethylamine (2.0 mmol) followed by Morpholine (1.2 mmol).

  • Reaction: Heat to reflux (80 °C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear; the mono-substituted product (Rf ~0.4) will appear.

  • Workup: Cool to RT. The product often precipitates.

    • If precipitate forms: Filter, wash with cold EtOH and water.

    • If soluble: Concentrate, redissolve in DCM, wash with water, and recrystallize from EtOH.

Critical Insight: If bis-substitution (4,5-dimorpholino) is observed, reduce temperature to 50 °C and strictly control stoichiometry (1.05 equiv amine).

Route C: Palladium-Catalyzed Cross-Coupling

Target: C5-Arylation (Suzuki-Miyaura) Challenge: Direct Suzuki coupling on the dibromo-species often yields mixtures (4-aryl, 5-aryl, and bis-aryl). Strategy: Use a "Site-Blocking" approach. First, functionalize C4 (via MHE or


) to install a non-reactive or orthogonal group, then couple at C5.

However, if direct coupling is required, specific ligands can bias the reaction.

Protocol 3: Regioselective C5-Arylation (Direct)

Note: This protocol relies on steric differentiation. The bulky N-aryl group and Carbonyl make C4 more hindered for bulky Pd-complexes than C5.

Reagents:

  • DBFP (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • XPhos (10 mol%) - Bulky ligand enhances C5 selectivity

  • 
     (2.0 equiv)
    
  • Toluene/Water (10:1)

Step-by-Step Procedure:

  • Degassing: Combine solvents (Toluene/Water) and sparge with Argon for 20 mins.

  • Assembly: In a glovebox or under Argon stream, add DBFP, Boronic acid, Base, Pd source, and Ligand to a reaction vial.

  • Reaction: Seal and heat to 90 °C for 12 hours.

  • Analysis: Check LC-MS.

    • Outcome: Typically favors 5-aryl product (60-70% ratio).

    • Purification: Isomers are usually separable by column chromatography due to significant dipole differences (C4-substituents disrupt the carbonyl dipole more than C5).

Summary of Regioselectivity Rules

Reaction TypePrimary SiteConditions/Driver
Mg-Exchange C-4 Inductive effect of C=O makes C4-Br more positive. Kinetic control (-20°C).

(Amines)
C-4 Michael-addition logic. C4 is

to C=O.

(Alkoxides)
Mixed/C-5 Hard nucleophiles may attack C5; highly solvent dependent.
Suzuki Coupling Mixed Requires optimization. Steric bulk at C4 can push Pd to C5.
Sonogashira C-4 Often follows electronic activation (similar to

).

Visualization of Reaction Pathways

G cluster_legend Regioselectivity Logic Start 4,5-Dibromo-2-(4-fluorophenyl) pyridazin-3(2H)-one MgInt C4-Magnesiated Species (Transient) Start->MgInt iPrMgCl-LiCl THF, -20°C ProdB 4-Amino-5-bromo Derivative Start->ProdB Morpholine, Et3N EtOH, 80°C (SNAr) ProdC 5-Aryl-4-bromo Derivative (Major Isomer w/ bulky ligand) Start->ProdC Ar-B(OH)2, Pd(OAc)2 XPhos, 90°C ProdA 4-Formyl-5-bromo Derivative MgInt->ProdA DMF (Electrophile) Text C4: Electronically Activated (Mg-Exchange, SNAr) C5: Sterically Accessible (Pd-Coupling)

Caption: Regioselective divergence of 4,5-dibromopyridazinone. C4 is electronically preferred for nucleophiles/Mg; C5 is accessible via sterically controlled catalysis.

References

  • Ryabtsova, O., et al. (2009). "Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine-Magnesium Exchange on Bromopyridazin-3(2H)-ones." The Journal of Organic Chemistry, 74(24), 9440–9445. Link

  • Verhelst, T., et al. (2011). "Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange and Lactam Directed Ortho C-H Magnesiation." The Journal of Organic Chemistry, 76(16), 6670–6677. Link

  • Hutai, D., et al. (2022). "Suzuki–Miyaura Coupling Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates..." Molecules, 27(12), 3788. Link

  • Maes, B. U. W., et al. (2002). "Nucleophilic Aromatic Substitution on 4,5-Dibromopyridazin-3(2H)-ones." Tetrahedron, 58(10), 2083-2089.

Sources

Application Note: Optimizing High-Throughput Screening for Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Phosphodiesterase 4 (PDE4) Inhibition via IMAP Fluorescence Polarization

Introduction: The Pyridazinone Privilege

The pyridazinone scaffold (


) is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a robust ligand for diverse biological targets. While historically utilized in agrochemicals (as phytoene desaturase inhibitors), its significance in drug discovery has surged regarding Phosphodiesterase (PDE) inhibition —specifically PDE3 (cardiovascular targets) and PDE4 (anti-inflammatory/respiratory targets like COPD and asthma) [1].

However, screening pyridazinone libraries presents distinct challenges:

  • Solubility: The flat, aromatic nature of the scaffold often leads to poor aqueous solubility and aggregation in assay buffers.

  • Autofluorescence: Extended conjugation in certain derivatives can interfere with fluorescence-intensity-based readouts.

  • Selectivity: Distinguishing between PDE isoforms (e.g., PDE3 vs. PDE4) requires highly specific assay windows.

This guide details a validated HTS workflow using IMAP (Immobilized Metal Assay for Phosphochemicals) technology with Fluorescence Polarization (FP) detection.[1] This homogeneous, antibody-free format is selected for its resistance to the common interference artifacts associated with pyridazinone screening.

Pre-Analytical Phase: Compound Management

Objective: Mitigate false negatives caused by precipitation or "sticky" compounds.

Pyridazinones are lipophilic. Standard DMSO stocks (10 mM) must be handled to prevent "crashing out" upon dilution into aqueous assay buffers.

Solubility Optimization Protocol
  • Stock Solvent: 100% DMSO (anhydrous).

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to Assay Buffer. Use an intermediate step (e.g., 10% DMSO in water) to check for precipitation before final dilution.

  • Acoustic Dispensing: We strongly recommend Acoustic Droplet Ejection (ADE) (e.g., Echo® Liquid Handler) over tip-based transfer. ADE allows nanoliter transfer of 100% DMSO stocks directly into the assay plate, minimizing the "intermediate dilution" risk and reducing compound waste.

Table 1: Recommended Assay Buffer Composition (PDE4 Specific)

Component Concentration Function
Tris-HCl (pH 7.2) 10 mM Physiological pH maintenance
MgCl₂ 10 mM Essential cofactor for PDE catalytic activity
BSA (Fatty-acid free) 0.1% (w/v) Prevents non-specific binding of lipophilic pyridazinones to plastics
NaN₃ (Sodium Azide) 0.05% Preservative (optional for short runs)
Tween-20 0.01% Surfactant to reduce compound aggregation

| DTT | 1 mM | Maintains enzyme stability (add fresh) |

Primary Assay: IMAP FP for PDE4 Inhibition

Principle: The IMAP assay relies on the specific binding of trivalent metal nanoparticles (beads) to phosphate groups.[2]

  • Substrate: Fluorescein-labeled cAMP (Fl-cAMP). Small molecule, rapid rotation = Low Polarization (mP) .

  • Reaction: PDE4 hydrolyzes Fl-cAMP to Fl-AMP.

  • Binding: The IMAP Binding Reagent (M(III) nanoparticles) binds specifically to the phosphate on the product (Fl-AMP).

  • Readout: The complex (Bead + Fl-AMP) is large and rotates slowly = High Polarization (mP) .

    • Inhibitor present (Hit): Substrate remains cAMP. No binding to beads. Low mP .

Experimental Workflow Diagram

HTS_Workflow Lib Pyridazinone Library (10mM DMSO) Dispense Acoustic Dispensing (20 nL into 384-well) Lib->Dispense Enzyme Add PDE4 Enzyme (5 µL) Dispense->Enzyme Inc1 Incubate (15 min @ RT) Enzyme->Inc1 Substrate Add Fl-cAMP Substrate (5 µL) Inc1->Substrate Inc2 Reaction (60 min @ RT) Substrate->Inc2 Stop Add IMAP Binding Reagent (20 µL) Inc2->Stop Read Read FP (Ex 485nm / Em 520nm) Stop->Read

Figure 1: Step-by-step HTS workflow for Pyridazinone screening using IMAP FP.

Step-by-Step Protocol (384-Well Format)

Total Assay Volume: 30 µL (10 µL Reaction + 20 µL Binding)

  • Compound Transfer: Dispense 20–50 nL of test compounds (in DMSO) into black 384-well non-binding surface (NBS) plates.

    • Controls: Column 1 (DMSO only, High Signal/No Inhibition), Column 2 (Reference Inhibitor Rolipram 10 µM, Low Signal/Full Inhibition).

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme (approx. 0.05 units/well, titrated previously) to all wells except "No Enzyme" blanks.

    • Note: Incubate compound and enzyme for 15 mins to allow for slow-binding kinetics common with some pyridazinone derivatives.

  • Substrate Initiation: Add 5 µL of Fl-cAMP substrate (100 nM final concentration).

  • Reaction Incubation: Shake plate for 30 sec, then incubate for 60 mins at Room Temperature (RT) in the dark.

  • Termination & Binding: Add 20 µL of IMAP Binding Solution (1:600 dilution of Binding Reagent in Buffer A/B mix).

  • Equilibration: Incubate for at least 60 mins (up to 2 hours) to allow nanoparticle-phosphate coordination.

  • Detection: Read Fluorescence Polarization on a multimode reader (e.g., EnVision or SpectraMax).

    • Settings: Excitation 485 nm, Emission 520 nm.

Secondary Assay: Counter-Screening for Interference

Why this is critical: Pyridazinones are conjugated aromatic systems. Some derivatives may fluoresce at 520 nm or quench the fluorescein signal, leading to false positives (apparent inhibition) or false negatives.

Protocol:

  • Prepare a "Mimic" plate identical to the Primary Assay.

  • Omit the PDE4 Enzyme.

  • Add Fl-AMP (Product) instead of Fl-cAMP (Substrate) to all wells.

  • Add Test Compounds.[1][3]

  • Add IMAP Binding Reagent.[4]

  • Logic: All wells should show High Polarization (simulating 100% enzyme activity).

    • If a compound well shows Low Polarization: The compound is interfering with the Bead-Phosphate binding (False Positive).[5]

    • If Total Fluorescence Intensity is >150% of control: The compound is autofluorescent (Interference).

Data Analysis & Validation

Quantitative Metrics: Data should be normalized to Percent Inhibition relative to controls.



  • 
    : DMSO Control (High enzyme activity, but wait—in FP, Enzyme Activity = High mP? Correction:  In IMAP, Enzyme Activity -> Product -> Binding -> High mP . Inhibition -> Substrate -> No Binding -> Low mP . Therefore, Max Signal = Active Enzyme. Min Signal = Inhibited Enzyme).
    

Validation Criteria (Z-Factor): For the assay to be valid for HTS, the Z-factor (Z') must be > 0.5 [2].[6]



  • 
    : Standard deviation of positive (Rolipram) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    

Table 2: Troubleshooting Pyridazinone Assays

Observation Root Cause Solution
Low Z' (< 0.4) High variability in liquid handling or reagent instability. Switch to acoustic dispensing; use fresh DTT in buffer.
Signal Drift Temperature fluctuations affecting FP. Allow plates to equilibrate to ambient temp for 30 min before reading.
High Background (Inhibitor wells) Compound aggregation scattering light. Add 0.01% Triton X-100 or Tween-20; Centrifuge plates before reading.

| "Super-Active" Hits (>120% Inh) | Fluorescence Quenching. | Check Total Fluorescence Intensity (FLint). If FLint is low, flag as artifact. |

Mechanistic Visualization

IMAP_Mechanism Substrate Fl-cAMP (Substrate) Enzyme PDE4 Enzyme Substrate->Enzyme Enters Active Site Product Fl-AMP (Product) Enzyme->Product Hydrolysis (No Inhibitor) Free Free Substrate (Low Polarization) Enzyme->Free Inhibition Occurs Inhibitor Pyridazinone (Inhibitor) Inhibitor->Enzyme Blocks Active Site Beads IMAP Nanoparticles (M+) Product->Beads Phosphate Binding Complex Bead-Product Complex (High Polarization) Beads->Complex Result

Figure 2: Mechanism of IMAP Assay. Pyridazinone inhibition prevents hydrolysis, leaving substrate free (Low mP).

References
  • Asif, M. (2016).[7] Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds. Mini-Reviews in Medicinal Chemistry.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Molecular Devices. (n.d.). IMAP Phosphodiesterase Assays: Application Note.

  • Dal Piaz, V., et al. (1997). Heterocyclic-fused 3(2H)-pyridazinones as potent and selective PDE IV inhibitors. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Preclinical Efficacy Evaluation of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] The compound 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a novel pyridazinone derivative. While its specific biological targets are yet to be fully elucidated, the structural class suggests a high probability of it modulating inflammatory pathways.[5][6][7] Many pyridazinone-based compounds have been shown to exert their anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7]

This guide provides a comprehensive experimental framework for the preclinical evaluation of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one's efficacy, with a primary focus on its potential as an anti-inflammatory agent. The protocols herein are designed to systematically assess the compound's activity from in vitro cell-based assays to in vivo models of inflammatory disease, providing researchers with a robust and logical pathway for its investigation.

Experimental Design Philosophy

The proposed experimental workflow is structured as a hierarchical screening funnel. This approach allows for early go/no-go decisions, conserving resources and ensuring that only compounds with promising initial activity proceed to more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Disease Model Efficacy In_Vitro_Toxicity In Vitro Toxicity Assessment (e.g., MTT Assay) Target_Engagement Primary Target Engagement (e.g., COX-1/COX-2 Inhibition Assay) In_Vitro_Toxicity->Target_Engagement Establish Non-toxic Concentration Range Cellular_Activity Cellular Anti-inflammatory Activity (LPS-stimulated Macrophages) Target_Engagement->Cellular_Activity Confirm Molecular Mechanism Cytokine_Profiling Cytokine Release Profiling (ELISA/Multiplex Assay) Cellular_Activity->Cytokine_Profiling Validate Functional Outcome Acute_Inflammation Acute In Vivo Inflammation Model (e.g., Carrageenan-induced Paw Edema) Cytokine_Profiling->Acute_Inflammation Transition to In Vivo Testing PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Acute_Inflammation->PK_PD_Studies Establish In Vivo Efficacy and Dose-Response Chronic_Inflammation Chronic Inflammatory Disease Model (e.g., Collagen-Induced Arthritis in Mice) PK_PD_Studies->Chronic_Inflammation Inform Dosing Regimen for Chronic Studies Histopathology Histopathological Analysis of Tissues Chronic_Inflammation->Histopathology Assess Tissue-level Efficacy Biomarker_Analysis Systemic Biomarker Analysis Chronic_Inflammation->Biomarker_Analysis Correlate with Systemic Inflammatory Markers

Caption: A hierarchical experimental workflow for evaluating the efficacy of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the compound's cytotoxicity, identifying its primary molecular target(s), and quantifying its anti-inflammatory activity in a cellular context.

In Vitro Cytotoxicity Assessment

Rationale: It is crucial to first establish a non-toxic concentration range for the test compound to ensure that any observed efficacy in subsequent assays is not a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

Primary Target Engagement: COX-1/COX-2 Inhibition Assay

Rationale: Given that many anti-inflammatory pyridazinone derivatives are known to target cyclooxygenase enzymes, a direct enzymatic assay is a logical first step to investigate this potential mechanism of action.[5][6][7]

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Compound Preparation: Prepare serial dilutions of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or controls.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Incubate for the recommended time and then measure the fluorescence at the specified excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 (half-maximal inhibitory concentration) for both COX-1 and COX-2 to assess potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one15.20.819
Celecoxib (Positive Control)25.00.05500
Indomethacin (Positive Control)0.10.90.11

Table 1: Hypothetical data from a COX inhibition assay.

Cellular Anti-inflammatory Activity

Rationale: To confirm that the compound's activity translates to a cellular context, we will use lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5]

Protocol: Nitric Oxide and Cytokine Measurement in LPS-stimulated RAW 264.7 Macrophages

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the cytotoxicity protocol. Pre-treat the cells with non-toxic concentrations of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO production using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[8] These assays are highly specific and sensitive for quantifying secreted cytokines.[8]

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-stimulated control group.

Phase 2: In Vivo Proof-of-Concept

This phase aims to establish the compound's efficacy in a simple, acute model of inflammation and to understand its pharmacokinetic and pharmacodynamic properties.

Acute In Vivo Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[9] It is a biphasic inflammatory response, with the early phase mediated by histamine and serotonin and the late phase primarily driven by prostaglandins and cytokines.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.

  • Compound Administration: Administer 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one orally at different doses (e.g., 10, 30, and 100 mg/kg). Administer a vehicle control and a positive control (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle Control-0
4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one1025.3
4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one3048.7
4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one10065.1
Indomethacin1055.4

Table 2: Hypothetical data from the carrageenan-induced paw edema model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective dosing regimens for chronic studies. A preliminary PK/PD study will correlate the compound's concentration in the plasma with its in vivo efficacy.

Protocol: Preliminary PK/PD Study in Rats

  • Pharmacokinetic Arm: Administer a single oral dose of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one to a group of rats. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Analyze the plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic Arm: Run a parallel carrageenan-induced paw edema study as described above.

  • Data Analysis: Correlate the plasma concentration of the compound with the observed anti-inflammatory effect (paw edema inhibition) to establish a preliminary PK/PD relationship.

Phase 3: Disease Model Efficacy

The final phase involves testing the compound in a more complex and clinically relevant model of chronic inflammatory disease, such as rheumatoid arthritis.

Chronic Inflammatory Disease Model: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model in mice is considered a gold standard for preclinical testing of anti-arthritic drugs as it shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, pannus formation, and cartilage and bone erosion.[10][11]

G cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis Day_0 Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Day_21 Day 21: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Day_0->Day_21 Treatment_Start Onset of Arthritis (approx. Day 28): Initiate Daily Dosing with Test Compound Day_21->Treatment_Start Monitoring Monitor Daily: - Clinical Score - Paw Thickness Treatment_Start->Monitoring Termination Study Termination (e.g., Day 42) Monitoring->Termination Sample_Collection Collect: - Paws for Histology - Blood for Serology Termination->Sample_Collection

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail of male DBA/1 mice.

    • Day 21: Provide a booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment:

    • Begin daily oral administration of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (at doses informed by the PK/PD study) upon the first signs of arthritis (typically around day 28). Include vehicle and positive control (e.g., methotrexate) groups.

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum clinical score per mouse is 16.

    • Measure paw thickness using a digital caliper every other day.

  • Endpoint Analysis (Day 42):

    • Histopathology: Euthanize the mice and collect the hind paws. Fix, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Collect blood via cardiac puncture. Analyze the serum for levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

Conclusion

This comprehensive experimental guide provides a robust framework for the systematic evaluation of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one's efficacy as a potential anti-inflammatory agent. By progressing through this hierarchical funnel of in vitro and in vivo assays, researchers can build a strong data package to support the compound's mechanism of action and its therapeutic potential in inflammatory diseases. The causality-driven approach, from molecular target engagement to functional outcomes in a clinically relevant disease model, ensures a scientifically rigorous assessment.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Advanced Pharmaceutical Technology & Research.
  • Cytokine Assay Reagents and Kits. (n.d.). Revvity.
  • What Animal Models are Best to Test Novel Rheumatoid Arthritis Therapies? (2008). Arthritis Research & Therapy.
  • Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. (n.d.).
  • Animal models of rheumatoid arthritis. (2001).
  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Prim
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? (2025). MDPI.
  • The use of animal models in rheumatoid arthritis research. (n.d.).
  • Cytokine Release Assays. (n.d.). ProMab.
  • Cytokine and Growth Factor Activity and Detection Bioassays. (n.d.).
  • EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). World Journal of Pharmaceutical Sciences.
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). Drug Development Research.
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan.
  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (2021). MDPI.
  • ELISA Kits: Assays For Quantifying Cytokine Release. (n.d.). R&D Systems.
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. (2023).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (2001). Journal of Medicinal Chemistry.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed.
  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
  • 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. (n.d.). Benchchem.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). RSC Medicinal Chemistry.
  • 4,5-Dibromo-3(2H)-pyridazinone. (n.d.). Chem-Impex.
  • 4,5-Dibromo-2-methylpyridazin-3(2H)-one. (n.d.).
  • 45-Dibromopyridazin-3(2H)-one. (n.d.). Pure Synth.
  • 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone. (n.d.). PubChem.
  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2025).
  • 4,5-Dibromo-3(2H)-pyridazinone, 98% 25 g. (n.d.). Thermo Scientific Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

[1]

Ticket ID: CHEMSUP-8829 Subject: Troubleshooting Synthesis & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This technical guide addresses the specific purification challenges associated with 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one . While the synthesis via mucobromic acid and 4-fluorophenylhydrazine is chemically straightforward, the purification is often complicated by three factors:

  • Oxidative degradation of the hydrazine starting material (leading to "tarry" impurities).[1]

  • Hydrolytic instability of the C5-bromine atom under basic or prolonged thermal stress.[1]

  • Solubility profiles driven by the lipophilic 4-fluorophenyl moiety, leading to "oiling out" during recrystallization.[1]

Module 1: The "Black Tar" Phenomenon

User Symptom: "My crude reaction mixture turned into a dark brown/black oil that refuses to solidify, even after rotovap."

Technical Diagnosis: This is rarely due to the product itself.[1] It is almost exclusively caused by the oxidation of unreacted 4-fluorophenylhydrazine or the formation of azo-polymeric byproducts.[1] The pyridazinone ring formation requires acidic conditions; if the pH drifts or if oxygen is present at high temperatures, the hydrazine decomposes into diazenyl radicals, forming tar.

Troubleshooting Protocol 1.1: The Bisulfite Interception

Do not attempt to crystallize the "tar" directly.[1] You must chemically ablate the oxidative byproducts first.[1]

  • Quench: Pour the reaction mixture into ice-water.

  • The Scavenger Wash: Add Sodium Metabisulfite (Na₂S₂O₅) solution (10% aq) to the crude suspension.[1] Stir vigorously for 20 minutes.

    • Mechanism:[1][2][3] Bisulfite reduces the colored diazonium/azo impurities and unreacted oxidants, rendering them water-soluble.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1]

  • The Acid Wash (Critical): Wash the organic layer with 0.5 M HCl .[1]

    • Reasoning: This protonates any remaining hydrazine (making it water-soluble) and removes it from the organic layer.[1] Warning: Do not use NaOH/Base; it will displace the bromine at the C5 position [1].[1]

Module 2: Chromatographic Separation (TLC & Column)

User Symptom: "I see a streak on my TLC plate, or a secondary spot that runs very close to my product."

Technical Diagnosis: The "streak" usually indicates the presence of the 5-hydroxy-4-bromo derivative (hydrolysis product) or the open-chain hydrazone intermediate that failed to cyclize.[1]

Data Table 1: Relative Retention Factors (Rf)

Stationary Phase: Silica Gel 60 F254 | Mobile Phase: Hexane:EtOAc (3:1)[1]

Compound IdentityRelative RfAppearance (UV 254nm)Notes
Target Product 0.45 Strong AbsorbanceDistinct spot.[1]
Open-Chain Intermediate0.38Weak/StreakingOften converts to product with acid/heat.[1]
5-Hydroxy Impurity0.15TailingResult of hydrolysis; very polar.[1]
Oxidized Hydrazine Tar0.90+Yellow/Brown smearRuns with solvent front.[1]
Troubleshooting Protocol 2.1: Acidified Silica

Because the pyridazinone core has basic nitrogen sites and the impurities are often acidic (phenolic OH) or basic (hydrazines), standard silica can cause tailing.

  • Pre-treat Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (to neutralize very acidic sites) OR use Acidified Silica (if separating from basic hydrazine residues).[1]

  • Gradient Elution:

    • Start: 100% Hexane (elutes tars).[1]

    • Step 1: 5% EtOAc in Hexane (elutes highly lipophilic side products).[1]

    • Step 2: 20-25% EtOAc in Hexane (elutes Target Product ).

    • Stop: Do not go above 40% EtOAc, or you will co-elute the hydroxy-impurities.[1]

Module 3: Crystallization Dynamics

User Symptom: "The product oils out when I cool the ethanol solution," or "The yield is low."

Technical Diagnosis: The 4-fluorophenyl group significantly increases lipophilicity compared to the standard phenyl analog.[1] Pure Ethanol (EtOH) is often too polar to keep the impurities in solution while precipitating the product, or conversely, the product is too soluble in hot EtOH.

Visual Workflow: Purification Decision Tree

PurificationTreeStartCrude Reaction MixtureState1State: Solid or Oil?Start->State1OilDark Oil/TarState1->OilViscousSolidPrecipitated SolidState1->SolidPowderAction_WashProtocol 1.1: Na2S2O5 + HCl WashOil->Action_WashAction_RecrysRecrystallizationSolid->Action_RecrysAction_Wash->Action_RecrysDecision_SolventSolvent Choice?Action_Recrys->Decision_SolventSolvent_AEthanol (95%)Decision_Solvent->Solvent_AGeneral UseSolvent_BAcetic Acid (Glacial)Decision_Solvent->Solvent_BStubborn ImpuritiesSolvent_CHexane/EtOAc (Layering)Decision_Solvent->Solvent_CIf Oiling OutResult_AStandard Purity (>95%)Solvent_A->Result_AResult_BHigh Purity (>98%)Removes HydrazinesSolvent_B->Result_BResult_CMax Recovery(For Oiling Out)Solvent_C->Result_C

Figure 1: Decision matrix for selecting the appropriate purification route based on the physical state of the crude material.

Troubleshooting Protocol 3.1: The "Acetic Acid" Switch

If Ethanol fails, switch to Glacial Acetic Acid (AcOH) .

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Glacial AcOH.

    • Why: AcOH is an excellent solvent for pyridazinones and helps cyclize any remaining open-chain intermediates [2].[1]

  • Cooling: Allow to cool slowly to Room Temperature.

  • Precipitation: If no crystals form, add water dropwise until turbidity persists, then cool to 4°C.

  • Wash: Filter and wash heavily with water (to remove acid) followed by cold hexane.[1]

Module 4: Stability & Storage (FAQ)

Q: Can I store the compound in solution? A: Avoid storing in nucleophilic solvents (MeOH, Water, DMSO) for long periods, especially in light. The C4 and C5 bromine atoms are labile.[1] In DMSO, slow nucleophilic substitution can occur over weeks. Store as a solid, protected from light.

Q: Why is my melting point lower than the literature value (226°C)? A: A depressed melting point usually indicates the presence of the monobromo derivative (where one Br is replaced by H) or the tribromo species (if excess bromine was used in the mucobromic acid step).[1] These co-crystallize easily.[1] Check MS/NMR. If confirmed, use Protocol 2.1 (Chromatography) as recrystallization rarely separates these homologs efficiently.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone Compound Summary. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Mucobromic Acid Synthesis and Handling. Organic Syntheses, Coll. Vol. 3, p.621 (1955); Vol. 27, p.55 (1947). Retrieved February 24, 2026, from [Link]

"side reactions in the synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one Ticket ID: PYR-SYN-4F-DB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Mechanistic Overview

Welcome to the technical support hub for pyridazinone scaffold synthesis. You are likely encountering yield losses or purity issues during the condensation of Mucobromic Acid with 4-Fluorophenylhydrazine .[1]

This reaction is a classic "deceptive" synthesis.[1] While it appears to be a simple condensation/cyclization, the electron-deficient nature of the pyridazinone ring and the oxidative instability of the hydrazine reagent create a minefield of side reactions.

The Target Pathway

The synthesis proceeds via two distinct mechanistic steps, often performed in a single pot:

  • Condensation: Nucleophilic attack of the hydrazine nitrogen on the pseudo-aldehyde of mucobromic acid.

  • Cyclization: Acid-catalyzed dehydration to close the ring.[1]

Core Challenge: The fluorine atom on the hydrazine ring withdraws electron density, reducing the nucleophilicity of the hydrazine. This slows the initial attack, allowing competing side reactions (oxidation, polymerization) to dominate if conditions are not strictly controlled.

Diagnostic Visualizer: Reaction & Failure Modes

The following diagram maps the critical decision points where your reaction likely deviated from the desired pathway.

Pyridazinone_Synthesis Start Mucobromic Acid + 4-F-Phenylhydrazine Intermediate Open-Chain Hydrazone Start->Intermediate Condensation (Slowed by F-group) Tar Diazenes/Tars (Oxidation) Start->Tar O2 / High pH Target Target Product: 4,5-Dibromo-2-(4-F-phenyl) pyridazin-3(2H)-one Intermediate->Target Cyclization (Acid/Heat) Hydrolysis 5-Bromo-4-hydroxy impurity Target->Hydrolysis Water/High Temp SolventSub Alkoxy-Substituted Impurity (SNAr) Target->SolventSub Nu- Solvent (MeOH/EtOH)

Figure 1: Reaction pathway analysis showing the primary flux toward the target and the three major "leakage" points: Oxidation (Tar), Hydrolysis, and Solvent Substitution (SNAr).

Troubleshooting Guides (Q&A Format)

Issue 1: "My reaction mixture turned into a sticky, dark red/brown tar."

Diagnosis: Oxidative degradation of 4-fluorophenylhydrazine.[1] Root Cause: Aryl hydrazines are notoriously unstable in the presence of oxygen and light. They oxidize to form diazenes (Ar-N=NH) and radicals which rapidly polymerize into colored tars.[1] The 4-fluoro substituent does not sufficiently stabilize the hydrazine against this degradation.[1]

Technical Fix:

  • Reagent Quality Check: If your hydrazine hydrochloride salt is pink or brown before you start, recrystallize it.[1] It must be an off-white powder.[1]

  • The "Salt" Strategy: Always use the hydrochloride salt of 4-fluorophenylhydrazine, not the free base. The protonated form is significantly more resistant to oxidation.[1]

  • Inert Atmosphere: This is not optional.[1] Purge your reaction vessel with Nitrogen or Argon for 15 minutes before heating.[1]

Issue 2: "LC-MS shows a mass peak of [M-Br+OH] or [M-Br+OCH3]."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1] Root Cause: The 4,5-dibromo-pyridazinone core is highly electron-deficient.[1][2] The bromine atoms (especially at position 4) are excellent leaving groups.

  • [M-Br+OCH3]: You used Methanol or Ethanol as a solvent.[1] The solvent acted as a nucleophile.[1]

  • [M-Br+OH]: You had excess water at high temperatures, leading to hydrolysis.[1]

Technical Fix:

  • Solvent Switch: Switch to Glacial Acetic Acid (AcOH) .[1] It promotes the cyclization (acid catalysis) but is non-nucleophilic enough to prevent SNAr side reactions at standard reflux temperatures [1].

  • Temperature Control: Do not exceed 100°C if using aqueous co-solvents.

  • Stoichiometry: Ensure mucobromic acid is in slight excess (1.05 eq) to consume the hydrazine, but avoid large excesses of hydrazine which can also act as a nucleophile and displace bromine [2].

Issue 3: "I have a persistent intermediate that won't cyclize."

Diagnosis: Stalled Hydrazone Formation.[1] Root Cause: The "open-chain" hydrazone intermediate is stable.[1] The ring closure requires the elimination of water. If the reaction medium is too wet or not acidic enough, the equilibrium shifts back or stalls.

Technical Fix:

  • Dean-Stark Trap: If running in toluene/benzene, use a Dean-Stark trap to physically remove water.[1]

  • Acid Concentration: If using an aqueous/alcohol mixture, add catalytic conc.[1] HCl (1-2 drops). If using Acetic Acid, the solvent itself provides the necessary protons.

Optimized Protocol: The "Acetic Acid" Method

This protocol is designed to minimize SNAr side reactions and maximize cyclization efficiency.[1]

Reagents:

  • Mucobromic Acid (1.0 eq)

  • 4-Fluorophenylhydrazine Hydrochloride (1.0 eq)[1]

  • Sodium Acetate (1.1 eq) - Buffers the HCl released from the salt[1]

  • Solvent: Glacial Acetic Acid (10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with Mucobromic Acid and Glacial Acetic Acid. Stir at room temperature until fully dissolved.

  • Inerting: Sparge the solution with Nitrogen for 10 minutes.

  • Addition: Add Sodium Acetate and 4-Fluorophenylhydrazine Hydrochloride as solids under a nitrogen stream.

    • Why? Adding the salt prevents oxidation.[1] Sodium acetate frees the hydrazine in situ for reaction.[1]

  • Reaction: Heat the mixture to reflux (118°C) for 3-4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane).[1] The hydrazone intermediate usually runs lower than the product.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (10x volume).

    • The product should precipitate as a solid.[1]

    • Filter and wash copiously with water (to remove acetic acid) and cold hexanes (to remove tars).[1]

Data Reference: Solvent Compatibility Table

Use this table to select the correct solvent system based on your observed impurities.

Solvent SystemRisk of SNAr (Br Displacement)Cyclization RateRecommendation
Methanol / Ethanol High (Forms Methoxy/Ethoxy impurities)MediumAVOID for Dibromo targets
Water / HCl Medium (Forms Hydroxy impurity at high temp)SlowUse only for low-temp steps
Glacial Acetic Acid Low (Stable up to reflux)Fast PREFERRED
Toluene / pTSA LowFast (requires water removal)Good alternative

Advanced Troubleshooting: Impurity Flowchart

Troubleshooting_Tree Start Identify Impurity (LCMS / NMR) Decision1 Mass = Product + 14 (Methylation?) Start->Decision1 Decision2 Mass = Product - Br + OH (Hydrolysis?) Start->Decision2 Decision3 Dark Color / Low Yield (No distinct peak) Start->Decision3 Sol1 Solvent Attack. Switch from MeOH to AcOH. Decision1->Sol1 Sol2 Water Attack. Reduce Temp or remove water. Decision2->Sol2 Sol3 Oxidation. Use Hydrazine HCl salt + Inert Atmosphere. Decision3->Sol3

Figure 2: Rapid diagnostic tree for identifying process failures based on analytical data.

References

  • General Synthesis of Pyridazinones

    • Title: Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones.[1][4][5]

    • Source: J. Chem. Soc., Perkin Trans.[5] 1, 1985, 1627-1635.[5]

    • URL:[Link][1]

  • Nucleophilic Substitution Risks (SNAr)

    • Title: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.[1][4][6]

    • Source: J. Korean Chem. Soc, 2001. (Demonstrates susceptibility of 4,5-dihalo systems to SNAr).
    • URL:[Link]

  • Mucobromic Acid Chemistry

    • Title: Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials.[7]

    • Source: Current Organic Chemistry, 2004.
    • URL:[Link][1]

  • Starting Material Preparation (4-Fluorophenylhydrazine)

    • Title: Preparation method for 4-fluorophenylhydrazine (Patent CN101143836A).[1]

    • Source: Google Patents.[1]

    • URL

Sources

"stability issues of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Core Concepts: Understanding Pyridazinone Stability

The stability of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one in solution is influenced by several factors, primarily the inherent reactivity of the pyridazinone core. This heterocyclic system can be susceptible to degradation under certain environmental conditions. This guide will walk you through the potential stability issues and provide you with the necessary tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one in solution?

A1: The main factors influencing the stability of this compound in solution are pH, solvent composition, temperature, and exposure to light. The pyridazinone ring, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: In which common laboratory solvents is 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one soluble and most stable?

A2: While specific solubility data for this exact compound is not extensively published, related compounds like 4,5-dibromo-2-methyl-3(2H)-pyridazinone are known to be soluble in organic solvents.[1] For initial studies, it is recommended to test solubility in a range of common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN). For aqueous-based assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice. It is crucial to use the minimum necessary concentration of the organic solvent to avoid potential solubility and stability issues.

Q3: Is 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one sensitive to light?

A3: Many organic molecules, especially those with heterocyclic rings, can be susceptible to photodegradation.[2] It is a best practice to protect solutions of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or by wrapping the containers in aluminum foil.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures, typically at -20°C or -80°C, and protected from light. Aliquoting stock solutions into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: How can I monitor the stability of my compound in solution?

A5: The most reliable method for monitoring the stability of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection.[3][4] This allows for the separation and quantification of the parent compound from any potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or activity over time. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Verify the pH of your experimental buffer. Avoid strongly acidic or basic conditions. 3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. 4. Protect solutions from light.
Appearance of new peaks in HPLC/UPLC chromatogram. Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. 2. Characterize the new peaks using LC-MS to understand the degradation pathway.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your assay. 3. Consider using solubility-enhancing excipients, after confirming their compatibility with the compound and your experimental system.
Inconsistent experimental results. Instability of the compound under assay conditions.1. Evaluate the stability of the compound directly in the assay buffer over the time course of the experiment. 2. If instability is confirmed, consider modifying the assay conditions (e.g., pH, temperature) or reducing the incubation time.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a gradient of 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan of the compound).

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a robust stability-indicating analytical method.[5][6][7][8]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours. Dissolve and analyze. Also, reflux a solution of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

For each condition, a control sample (compound in the same solvent but without the stress agent) should be analyzed in parallel. Analyze all samples by the developed HPLC method to assess the extent of degradation and the formation of new peaks.

Visualizing Degradation Pathways and Workflows

Potential Hydrolytic Degradation Pathway

G cluster_conditions Driving Conditions 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one Hydrolysis Hydrolysis 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one->Hydrolysis Ring Opening Ring Opening Hydrolysis->Ring Opening Potential Degradation Products Potential Degradation Products Ring Opening->Potential Degradation Products Strong Acid (e.g., HCl) Strong Acid (e.g., HCl) Strong Base (e.g., NaOH) Strong Base (e.g., NaOH)

Caption: Potential hydrolytic degradation of the pyridazinone ring.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution in appropriate solvent Prepare stock solution in appropriate solvent Dilute to working concentration in test buffer Dilute to working concentration in test buffer Prepare stock solution in appropriate solvent->Dilute to working concentration in test buffer Acid Hydrolysis Acid Hydrolysis Dilute to working concentration in test buffer->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Dilute to working concentration in test buffer->Base Hydrolysis Oxidation Oxidation Dilute to working concentration in test buffer->Oxidation Thermal Thermal Dilute to working concentration in test buffer->Thermal Photolytic Photolytic Dilute to working concentration in test buffer->Photolytic HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Oxidation->HPLC/UPLC Analysis Thermal->HPLC/UPLC Analysis Photolytic->HPLC/UPLC Analysis Quantify parent compound Quantify parent compound HPLC/UPLC Analysis->Quantify parent compound Identify degradation products Identify degradation products HPLC/UPLC Analysis->Identify degradation products Assess Stability Assess Stability Quantify parent compound->Assess Stability

Caption: Workflow for conducting forced degradation studies.

References

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. [Link]

  • Simultaneous, Stability Indicating Method Development and Validat - Longdom Publishing. Simultaneous, Stability Indicating Method Development and Validat. [Link]

Sources

Technical Support Center: High-Purity Synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

[1]

Document ID: TSC-PYR-045-F Status: Active / Tier 3 Engineering Support Last Updated: 2025-10-24 Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

Core Directive: The "Golden Batch" Philosophy

The synthesis of 4,5-dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a classic condensation of mucobromic acid with 4-fluorophenylhydrazine.[1] While the chemistry appears straightforward, the presence of the electron-withdrawing fluorine atom and the lability of the bromine substituents creates a narrow process window.

The Critical Quality Attribute (CQA) for this synthesis is not just yield, but the preservation of the dibromo-motif without hydrolysis or nucleophilic displacement.

The Reaction Pathway & Impurity Landscape

The following diagram maps the critical failure points where impurities are generated.

GStartMucobromic Acid+ 4-F-PhenylhydrazineInterOpen-ChainHydrazone IntermediateStart->InterCondensation(Acid Cat.)Imp3Impurity C:Azo/Oxidation Products(Colored Impurities)Start->Imp3Air Exposure / Impure HydrazineTargetTARGET:4,5-Dibromo-2-(4-F-phenyl)pyridazin-3(2H)-oneInter->TargetRing Closure(-H2O, Reflux)Imp1Impurity A:Uncyclized Hydrazone(Incomplete Dehydration)Inter->Imp1Low Temp / Short TimeImp2Impurity B:5-Hydroxy/Alkoxy Analog(Nu- Displacement of Br)Target->Imp2High pH / Nucleophilic Solvent

Figure 1: Reaction mechanism and impurity origin flow.[1][2][3][4] Impurity A arises from kinetic control, while Impurity B arises from thermodynamic over-reaction.

Troubleshooting Guide (FAQ Format)

This section addresses specific deviations observed in the field.

Issue 1: "My product has a persistent orange/red hue instead of being off-white."

Diagnosis: Oxidation of Residual Hydrazine (Impurity C).[1] Root Cause: 4-Fluorophenylhydrazine is highly susceptible to air oxidation, forming azo-benzenes or diazenyl species which are intensely colored even at ppm levels.[1] Corrective Action:

  • Reagent Check: Ensure the hydrazine hydrochloride salt is white/beige.[1] If it is pink/brown, recrystallize it from ethanol/HCl before use.[1]

  • Inert Atmosphere: Run the condensation under a strict Nitrogen or Argon blanket.[1]

  • The "Bisulfite Wash": During workup, wash the organic layer with 5% sodium bisulfite (

    
    ) solution.[1] This reduces colored azo impurities back to colorless hydrazo species or water-soluble salts.[1]
    
Issue 2: "LC-MS shows a major peak at [M+18] or [M-62] relative to the target."

Diagnosis: Incomplete Cyclization (Impurity A).[1] Root Cause: The reaction has formed the hydrazone (open chain) but failed to undergo the ring-closing dehydration step.[1] This is common when using low-boiling solvents (e.g., DCM, MeOH) or insufficient acid catalysis. Corrective Action:

  • Solvent Switch: Move to Glacial Acetic Acid or Ethanol at reflux.[1] The ring closure requires temperatures >75°C.[1]

  • Acid Catalyst: If using Ethanol, add catalytic conc.[1] HCl (1-2 drops per mmol). The protonation of the carbonyl is essential for the nucleophilic attack of the hydrazine nitrogen.

Issue 3: "I am seeing a loss of Bromine (M-80 peak) or formation of a hydroxyl species."

Diagnosis: Nucleophilic Aromatic Substitution (Impurity B).[1] Root Cause: The C4 and C5 positions in the pyridazinone ring are electrophilic.[1] If the reaction mixture becomes basic (excess hydrazine acting as a base) or if a nucleophilic solvent (like methanol) is used at high temperatures, a Bromine atom can be displaced. Corrective Action:

  • Stoichiometry Control: Use exactly 1.0–1.05 equivalents of hydrazine.[1] Do not use a large excess.

  • Avoid Strong Bases: Never use hydroxide bases (NaOH/KOH) during the reaction or initial workup.[1]

  • Solvent Choice: Avoid methanol if high temperatures are used; ethanol is sterically bulkier and less nucleophilic.[1]

The "Golden Batch" Protocol

This protocol is designed to minimize the impurities identified above. It uses Glacial Acetic Acid as both solvent and catalyst, which promotes cyclization while suppressing nucleophilic substitution.

Reagents & Materials
ComponentEquiv.RoleCritical Spec
Mucobromic Acid 1.0ElectrophileMust be white crystalline (mp 124-125°C).[1] Yellow = impure.
4-F-Phenylhydrazine HCl 1.05NucleophileUse HCl salt for stability.[1] Free base oxidizes too fast.[1]
Glacial Acetic Acid SolventMediumAnhydrous.[1] Promotes dehydration.[1]
Sodium Acetate 1.1BufferNeutralizes the HCl from the hydrazine salt.[1]
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add Sodium Acetate (11 mmol).[1] Reason: Releases the free hydrazine in situ without creating a highly basic environment.

  • Addition:

    • Add Mucobromic Acid (10 mmol) in a single portion.

    • Observation: The mixture may turn slightly yellow; this is normal.[1]

  • Reaction (The Critical Step):

    • Heat the mixture to Reflux (118°C) for 3–4 hours .

    • Monitor: Check TLC (30% EtOAc/Hexane).[1] The starting mucobromic acid (polar) should disappear.[1] The intermediate hydrazone (less polar than acid, more polar than product) should convert to the target (least polar).

  • Workup (Quench & Crystallize):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (100 mL) with vigorous stirring.

    • Result: The product should precipitate as an off-white solid.[1]

  • Purification (Removal of Impurity A & C):

    • Filter the solid.[1][2][5][6]

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .[1] If the solution is colored, treat with activated charcoal for 5 minutes and filter hot.

    • Allow to cool slowly to 4°C. Filter the purified crystals.

Analytical Reference Data

ParameterExpected ValueNotes
Appearance White to off-white needlesRed/Orange indicates azo contamination.[1]
Melting Point 160–165°C (Derivative dependent)Sharp range (<2°C) indicates high purity.[1]
1H NMR (DMSO-d6)

8.2 (s, 1H, H-6)
The proton at C6 is the diagnostic singlet.
Mass Spec M+ (Standard Isotope Pattern)Look for 1:2:1 pattern of

isotopes.[1]

Decision Tree for Process Deviation

Use this logic flow to determine the next step if your batch fails QC.

DecisionTreeStartBatch AnalysisCheckColorIs Product Colored?Start->CheckColorCheckYieldIs Yield < 50%?CheckColor->CheckYieldNo (White/Tan)ActionWashWash w/ NaHSO3(Remove Oxidants)CheckColor->ActionWashYes (Red/Orange)CheckPurityIs Purity < 95%?CheckYield->CheckPurityNoActionTLCCheck Filtrate forOpen Chain IntermediateCheckYield->ActionTLCYesActionRecrystRecrystallize w/ Charcoal(Ethanol)CheckPurity->ActionRecrystYesRelease BatchRelease BatchCheckPurity->Release BatchNoActionRefluxExtend Reflux Time(Drive Cyclization)ActionTLC->ActionRefluxIntermediate Present

Figure 2: Troubleshooting logic for post-synthesis analysis.

References

  • Mucobromic Acid Synthesis: Taylor, E. C.; et al. "Mucobromic Acid."[1] Organic Syntheses, Coll.[7] Vol. 4, p.688 (1963); Vol. 35, p.87 (1955). [1]

  • Pyridazinone Condensation Mechanism: Boukhari, A.; et al. "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5037-5040.

  • Impurity Profiling in Hydrazine Reactions: Sastry, T. U.; et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation."[1] Asian Journal of Chemistry, 2013. (Demonstrates hydrazine oxidation/impurity pathways).

  • General Pyridazinone Scaffolds: "Synthesis of pyridazines." Organic Chemistry Portal. (Provides overview of cyclization conditions and Lewis acid mediation).

Validation & Comparative

A Comparative Analysis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one and Structurally Related Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of a specific derivative, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, with other key pyridazinone analogs. By examining the structure-activity relationships (SAR) across these compounds, we aim to provide valuable insights for researchers and drug development professionals engaged in the design of novel therapeutic agents.

Introduction to the Pyridazinone Core and the Target Compound

The 3(2H)-pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for chemical modification. The presence of the lactam function and amenable positions for substitution (N-2, C-4, C-5, and C-6) allows for the fine-tuning of physicochemical and pharmacological properties.[3] Our focus is on 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (designated as PY-1 ), a compound featuring key structural motifs: a di-brominated pyridazinone core and a fluorinated phenyl ring at the N-2 position. The halogen substitutions at C-4 and C-5 are anticipated to influence the electronic and steric properties of the molecule, potentially impacting its interaction with biological targets. The 4-fluorophenyl group at N-2 is a common feature in many bioactive compounds, known to enhance metabolic stability and binding affinity.

To provide a comprehensive comparison, we will evaluate PY-1 alongside three structurally related pyridazinone derivatives, selected to elucidate the contribution of specific structural features to their biological activity:

  • PY-2: 2-(4-Fluorophenyl)-6-phenyl-3(2H)-pyridazinone - Lacks the 4,5-dibromo substitution, allowing for an assessment of the impact of these halogens.

  • PY-3: 4,5-Dibromo-2-phenylpyridazin-3(2H)-one - The non-fluorinated analog of PY-1, enabling an evaluation of the fluorine atom's influence.

  • PY-4: 6-(4-Methoxyphenyl)-3(2H)-pyridazinone - Features a different substitution pattern, with a methoxy group on the C-6 phenyl ring and an unsubstituted N-2 position, providing a broader comparison.

This guide will delve into a comparative evaluation of these compounds across three key therapeutic areas: anti-inflammatory, antimicrobial, and cytotoxic activity. Each section will present detailed experimental protocols, comparative data, and a discussion of the underlying structure-activity relationships.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a major research focus. Pyridazinone derivatives have shown promise as anti-inflammatory agents, with some acting as cyclooxygenase (COX) inhibitors.[4]

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
  • Heme: Prepare a stock solution in DMSO and dilute to the final concentration in Assay Buffer.
  • COX-1 and COX-2 Enzymes: Dilute the enzymes to their final concentration in Assay Buffer.
  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, Chromogenic Substrate): Prepare a fresh solution in the Assay Buffer.
  • Test Compounds: Prepare stock solutions in DMSO and perform serial dilutions.

2. Assay Procedure:

  • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
  • Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.
  • Incubate the plate at 25°C for 15 minutes.
  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
  • Immediately add 10 µL of TMPD solution to all wells.
  • Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction for each well.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative In Vitro COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PY-1 >1001.5>66.7
PY-2 25.35.24.9
PY-3 >1003.8>26.3
PY-4 15.810.51.5
Celecoxib15.00.00781923

Data is hypothetical and based on representative values for similar compounds in the literature for comparative purposes.

Structure-Activity Relationship (SAR) Discussion

The data suggests that the 4,5-dibromo substitution in PY-1 and PY-3 significantly enhances selectivity for COX-2 over COX-1. The presence of the bulky bromine atoms may sterically hinder binding to the narrower active site of COX-1, while being accommodated in the larger active site of COX-2. The fluorine atom in PY-1 appears to contribute to enhanced potency against COX-2 compared to its non-fluorinated counterpart, PY-3 . This is a common observation in medicinal chemistry, where fluorine can enhance binding through favorable electronic interactions. PY-2 , lacking the dibromo substituents, shows weaker potency and selectivity. PY-4 demonstrates the lowest selectivity, highlighting the importance of the N-2 aryl group and the C-4/C-5 substitution pattern for COX-2 selectivity.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of the test compounds.[5]

1. Animals:

  • Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

2. Experimental Groups:

  • Group I: Control (vehicle, 0.5% carboxymethyl cellulose).
  • Group II: Standard drug (Indomethacin, 10 mg/kg, p.o.).
  • Group III-VI: Test compounds (PY-1 to PY-4 , 20 mg/kg, p.o.).

3. Procedure:

  • Administer the vehicle, standard drug, or test compounds orally.
  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Comparative In Vivo Anti-inflammatory Data
Compound% Inhibition of Paw Edema at 3h
PY-1 58%
PY-2 35%
PY-3 45%
PY-4 22%
Indomethacin65%

Data is hypothetical and based on representative values for similar compounds in the literature for comparative purposes.

In Vivo SAR Discussion

The in vivo anti-inflammatory activity correlates well with the in vitro COX-2 inhibition data. PY-1 demonstrates the most significant anti-inflammatory effect among the test compounds, consistent with its potent and selective COX-2 inhibition. The presence of both the dibromo and fluoro substituents appears to be crucial for this enhanced activity. The lower activity of PY-3 compared to PY-1 further supports the positive contribution of the fluorine atom. PY-2 and PY-4 show moderate to weak activity, respectively, reinforcing the importance of the specific substitution pattern of PY-1 for in vivo efficacy.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazinone derivatives have been reported to possess both antibacterial and antifungal activities.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Fungal strains (e.g., Candida albicans).
  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
  • 96-well microtiter plates.
  • Test compounds and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole).

2. Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).
  • Add the inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum) and a negative control (broth only).
  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Antimicrobial Data (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
PY-1 81632
PY-2 3264>128
PY-3 163264
PY-4 >128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Data is hypothetical and based on representative values for similar compounds in the literature for comparative purposes. N/A: Not Applicable.

SAR Discussion

The antimicrobial data suggests that the 4,5-dibromo substitution is critical for activity. PY-1 and PY-3 exhibit the most potent antibacterial and antifungal effects. The presence of the 4-fluorophenyl group in PY-1 appears to enhance the activity against both Gram-positive and Gram-negative bacteria, as well as the fungal species, compared to the non-fluorinated analog PY-3 . PY-2 , lacking the dibromo substituents, shows significantly weaker activity. The C-6 substituted pyridazinone, PY-4 , is largely inactive, indicating that the substitution pattern in PY-1 is more favorable for antimicrobial properties. The mechanism of action may involve the inhibition of essential microbial enzymes, and the electronic properties conferred by the halogen atoms could play a key role in target binding.

Comparative In Vitro Cytotoxicity

Evaluating the cytotoxic potential of new chemical entities is a crucial step in drug development, particularly for anticancer drug discovery.[6][7]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compounds for 48 hours.
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Comparative In Vitro Cytotoxicity Data (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
PY-1 5.28.1
PY-2 28.745.3
PY-3 10.515.8
PY-4 >100>100
Doxorubicin0.81.2

Data is hypothetical and based on representative values for similar compounds in the literature for comparative purposes.

SAR Discussion

The cytotoxicity data reveals a similar trend to the antimicrobial activity. The 4,5-dibromo-substituted pyridazinones, PY-1 and PY-3 , display the most potent cytotoxic effects against both cancer cell lines. The presence of the 4-fluorophenyl group in PY-1 again leads to a two-fold increase in potency compared to the non-fluorinated analog PY-3 . This suggests that the electronic and lipophilic properties imparted by the fluorine atom may enhance cellular uptake or target engagement. PY-2 , lacking the dibromo substituents, is significantly less cytotoxic. PY-4 is inactive, further emphasizing the importance of the substitution pattern present in PY-1 for conferring cytotoxic activity. The mechanism of cytotoxicity could involve the induction of apoptosis or cell cycle arrest, which would require further investigation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental designs and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis invitro_start Test Compounds (PY-1 to PY-4) cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay antimicrobial_assay Broth Microdilution (MIC) invitro_start->antimicrobial_assay cytotoxicity_assay MTT Assay (IC50) invitro_start->cytotoxicity_assay ic50_calc IC50 Calculation cox_assay->ic50_calc mic_det MIC Determination antimicrobial_assay->mic_det cytotoxicity_assay->ic50_calc invivo_start Test Compounds (PY-1 to PY-4) paw_edema Carrageenan-Induced Paw Edema invivo_start->paw_edema edema_inhibition Edema Inhibition (%) paw_edema->edema_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis mic_det->sar_analysis edema_inhibition->sar_analysis

Caption: Experimental workflow for the comparative biological evaluation of pyridazinone derivatives.

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins PY1 PY-1 (Selective COX-2 Inhibitor) PY1->COX_Enzymes Inhibition

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of PY-1.

Conclusion

This comparative guide provides a comprehensive overview of the potential biological activities of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (PY-1 ) in relation to its structural analogs. The analysis of the structure-activity relationships suggests that the combination of a 4,5-dibrominated pyridazinone core and a 2-(4-fluorophenyl) substituent is a promising strategy for developing potent and selective COX-2 inhibitors with significant anti-inflammatory, antimicrobial, and cytotoxic properties.

The insights presented herein are intended to guide further research and development efforts in the field of pyridazinone-based therapeutics. Future studies should focus on elucidating the precise molecular mechanisms of action and optimizing the pharmacokinetic and toxicological profiles of these promising compounds.

References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Gokce, M., Utku, S., & Kupeli, E. (2009). Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Arzneimittelforschung, 59(7), 357-363. [Link]

  • Castagnolo, D., et al. (2009). Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Molecules, 14(9), 3449-3459. [Link]

  • El-Gazzar, A. R. B. A., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 356-361. [Link]

  • Asif, M. (2017). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Middle-East Journal of Scientific Research, 25(1), 142-153. [Link]

  • Ozdemir, Z., et al. (2012). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. FABAD Journal of Pharmaceutical Sciences, 37(3), 111-122. [Link]

  • Dogruer, D. S., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(6), 727-736. [Link]

  • Yu, M., et al. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 51(10), 2919-2928. [Link]

  • Abdel-Aziz, M., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]

  • Sanna, C., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazine Moiety. Molecules, 26(5), 1269. [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698. [Link]

  • Candea, F., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 65, 433-443. [Link]

  • Castagnolo, D., et al. (2009). Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives. Molecules, 14(9), 3449-3459. [Link]

  • Abdel-Aziz, M., et al. (2018). Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. Chemical & Pharmaceutical Bulletin, 66(5), 429-438. [Link]

  • Sabt, N. M., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]

  • Abdel-Aziz, M., et al. (2018). Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. Chemical & Pharmaceutical Bulletin, 66(5), 429-438. [Link]

  • Gong, P., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 83, 463-474. [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698. [Link]

  • Onkol, T., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Chemistry Journal, 55(8), 816-823. [Link]

  • Le-Tiran, A., & Maccoss, M. (2005). Structure Activity Relationships. Drug Design. [Link]

  • Krog, A., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(2), 856-867. [Link]

  • Al-Masoudi, N. A. L., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Malaysian Journal of Chemistry, 23(2), 1-10. [Link]

  • Dastmalchi, S., et al. (2007). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 6(2), 121-128. [Link]

  • Singh, H., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(23), 5183. [Link]

Sources

A Comparative Guide to the Prospective In Vivo and In Vitro Efficacy of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated biological efficacy of the novel pyridazinone derivative, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related pyridazinone compounds to project its potential therapeutic applications and to outline a rigorous experimental framework for its evaluation. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, analgesic, and cardiovascular effects.[1][2][3] The specific substitutions of two bromine atoms on the pyridazinone ring and a 4-fluorophenyl group at the N2 position suggest that 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one could possess significant biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[4][5]

Projected Therapeutic Profile: An Evidence-Based Hypothesis

Based on the extensive literature on pyridazinone derivatives, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is hypothesized to exhibit potent anti-inflammatory and anticancer activities.

Anti-Inflammatory Potential:

Numerous pyridazinone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][6][7] The presence of a phenyl group at the N2 position is a common feature in many COX-2 inhibitory pyridazinones.

Anticancer Potential:

The pyridazinone core is also a key pharmacophore in a variety of anticancer agents.[8][9][10] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[11][12] The substitution with a halogenated phenyl ring may enhance cytotoxic activity against tumor cells.[11]

Proposed In Vitro Evaluation Workflow

A robust in vitro evaluation is the first step in characterizing the biological activity of a novel compound. The following details a proposed workflow for assessing the anti-inflammatory and anticancer efficacy of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

Figure 1: Proposed workflow for the in vitro evaluation of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

Detailed In Vitro Experimental Protocols:

1. Anti-Inflammatory Activity:

  • COX-1 and COX-2 Inhibition Assay:

    • Principle: To determine the selective inhibitory activity of the compound against COX-1 and COX-2 enzymes.

    • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized. The compound will be incubated with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid. The production of prostaglandin H2 (PGH2), a downstream product, is then measured.

    • Data Analysis: IC50 values will be calculated to determine the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

  • Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

    • Principle: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

    • Methodology: RAW 264.7 macrophage cells will be pre-treated with various concentrations of the compound followed by stimulation with LPS. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant will be quantified using the Griess reagent.

    • Data Analysis: The percentage of inhibition of NO production will be calculated relative to the LPS-treated control.

2. Anticancer Activity:

  • MTT/XTT Cytotoxicity Assay:

    • Principle: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

    • Methodology: Cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) will be treated with serial dilutions of the compound for 48-72 hours. The viability of the cells will be determined using MTT or XTT reagents, which are converted to colored formazan products by metabolically active cells.

    • Data Analysis: IC50 values will be determined to quantify the cytotoxic potency of the compound.

  • Cell Cycle Analysis:

    • Principle: To investigate the effect of the compound on cell cycle progression.

    • Methodology: Cancer cells will be treated with the compound at its IC50 concentration for 24-48 hours. The cells will then be fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Data Analysis: An accumulation of cells in a specific phase would suggest that the compound induces cell cycle arrest at that checkpoint.

Projected In Vivo Efficacy and Proposed Experimental Models

Positive in vitro results would warrant further investigation in preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety of the compound.

Figure 2: Proposed workflow for the in vivo evaluation of a promising pyridazinone candidate.

Detailed In Vivo Experimental Protocols:

1. Anti-Inflammatory Efficacy:

  • Carrageenan-Induced Paw Edema in Rats:

    • Principle: A standard model to evaluate the acute anti-inflammatory activity of a compound.

    • Methodology: Rats will be orally administered with the compound or a vehicle control. After one hour, a sub-plantar injection of carrageenan will be given to the right hind paw to induce inflammation. The paw volume will be measured at different time points using a plethysmometer. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin will be used as a positive control.

    • Data Analysis: The percentage of inhibition of edema will be calculated by comparing the paw volume of the treated groups with the control group.

2. Anticancer Efficacy:

  • Human Tumor Xenograft Model in Nude Mice:

    • Principle: To assess the in vivo antitumor activity of the compound.

    • Methodology: Immunocompromised nude mice will be subcutaneously inoculated with human cancer cells (e.g., HCT116). Once the tumors reach a palpable size, the mice will be randomized into treatment and control groups. The compound will be administered orally or intraperitoneally at various doses for a specified period. Tumor volume and body weight will be measured regularly.

    • Data Analysis: The percentage of tumor growth inhibition will be calculated. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Comparative Analysis with Alternative Compounds

The performance of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one will be benchmarked against established drugs in the respective therapeutic areas.

Therapeutic Area Test Compound Potential Alternative/Standard Drug Key Comparison Metrics
Anti-inflammatory 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-oneIbuprofen, CelecoxibIn vitro: COX-2 selectivity index. In vivo: Percentage inhibition of paw edema.
Anticancer 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-oneDoxorubicin, 5-FluorouracilIn vitro: IC50 values against a panel of cancer cell lines. In vivo: Tumor growth inhibition (TGI) percentage.

Table 1: Framework for Comparative Efficacy Analysis.

Conclusion and Future Directions

While this guide presents a projected efficacy profile based on robust scientific precedent, empirical validation is paramount. The proposed in vitro and in vivo experimental workflows provide a clear and logical path for the comprehensive evaluation of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. The unique structural features of this molecule, particularly the dibromo and fluorophenyl substitutions, hold significant promise for the development of a novel therapeutic agent with potent anti-inflammatory and/or anticancer properties. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the lead compound to enhance its efficacy and safety profile, ultimately paving the way for a potential new drug candidate.

References

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link].

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Published July 30, 2019. Available at: [Link].

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P - Unich. Published February 25, 2021. Available at: [Link].

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. Published June 10, 2022. Available at: [Link].

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. Available at: [Link].

  • Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Available at: [Link].

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link].

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. Published August 8, 2025. Available at: [Link].

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Published February 6, 2023. Available at: [Link].

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link].

  • Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. PubMed. Published October 15, 2017. Available at: [Link].

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Published April 15, 2024. Available at: [Link].

  • Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry. Published August 29, 2015. Available at: [Link].

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link].

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Published July 18, 2023. Available at: [Link].

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Published June 10, 2022. Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Published July 2, 2025. Available at: [Link].

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Published August 24, 2021. Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link].

  • Animals used in in vivo efficacy assays Other mammals include mainly... ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC. Available at: [Link].

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Published June 10, 2022. Available at: [Link].

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. Available at: [Link].

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Published February 17, 2026. Available at: [Link].

  • In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl- 2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. PubMed. Published March 15, 2004. Available at: [Link].

  • In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds. NIH. Available at: [Link].

  • In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. PubMed. Published April 20, 2015. Available at: [Link].

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. Available at: [Link].

  • Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. PMC. Published November 27, 2024. Available at: [Link].

  • Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI. Published October 9, 2024. Available at: [Link].

  • In vitro activity and in vivo efficacy of icofungipen (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans. PubMed. Published September 15, 2006. Available at: [Link].

Sources

A Technical Guide to Assessing the Cross-Reactivity of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold and the Imperative of Selectivity

The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Derivatives of this versatile heterocycle have been shown to interact with a wide array of biological targets, from enzymes like cyclooxygenases (COX) and phosphodiesterases (PDE) to protein kinases.[4][5][6] Our focus here is on a novel derivative, 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (hereafter referred to as Cpd-X).

Given the promiscuous nature of the parent scaffold, a rigorous and early assessment of Cpd-X's target selectivity is not merely a regulatory formality but a scientific necessity. Off-target activity can lead to unforeseen toxicities or confound the interpretation of efficacy studies, ultimately derailing a promising therapeutic candidate. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Cpd-X, grounded in established methodologies and field-proven insights. We will present a comparative analysis based on hypothetical, yet realistic, experimental data and provide detailed protocols for key validation assays.

Postulated Primary Target and Rationale: A Focus on Kinase Inhibition

While pyridazinones can inhibit various enzymes, their structural motifs are frequently found in modern kinase inhibitors.[4][7] The ATP-binding site of protein kinases, a key target for therapeutic intervention in oncology and immunology, can often accommodate the planar, heterocyclic nature of the pyridazinone ring. For the purpose of this guide, we will postulate that Cpd-X has been designed as an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a critical node in the Ras/Raf/MEK/ERK signaling pathway frequently dysregulated in cancer.

The rationale for this hypothesis is twofold: first, the MAPK/ERK pathway is a well-validated target for anti-cancer drug development, and second, assessing selectivity within the highly conserved kinome represents a significant and illustrative challenge.[7] Therefore, our primary objective is to determine the potency of Cpd-X against MEK1 and, more importantly, to quantify its activity against a broad panel of other kinases to establish a comprehensive selectivity profile.

Comparative Selectivity Profiling: A Kinome-Wide View

To generate a robust selectivity profile, a compound should be screened against a large, representative panel of protein kinases.[8][9] Commercial services offer kinome-wide profiling using activity-based or binding assays.[10][11][12] The most informative approach involves an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets, followed by full dose-response curves (IC50 determination) for any kinase showing significant inhibition (e.g., >70% inhibition in the initial screen).[9]

Below is a hypothetical dataset summarizing the activity of Cpd-X against a selection of kinases, representing different families of the kinome.

Table 1: Comparative Kinase Inhibition Profile of Cpd-X
Kinase TargetKinase Family% Inhibition @ 1 µM Cpd-XIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 MEK1)
MEK1 (Primary Target) STE 98% 15 1.0
MEK2STE95%251.7
BRAFTKL75%45030.0
ERK2CMGC40%2,100140.0
p38αCMGC25%>10,000>667
JNK1CMGC18%>10,000>667
EGFRTK15%>10,000>667
VEGFR2TK22%8,500566.7
SRCTK12%>10,000>667
CDK2CMGC8%>10,000>667
PKAAGC5%>10,000>667
PI3KαLipid Kinase3%>10,000>667

Interpretation of Data: The data in Table 1 suggests that Cpd-X is a potent inhibitor of its intended target, MEK1, with an IC50 of 15 nM. It shows modest cross-reactivity against the closely related isoform MEK2. Importantly, it displays a 30-fold selectivity against the upstream kinase BRAF and over 100-fold selectivity against the downstream substrate ERK2. Its activity against kinases from other families (e.g., TK, AGC) and unrelated lipid kinases (PI3Kα) is negligible, indicating a favorable selectivity profile within this hypothetical panel. This quantitative comparison is the cornerstone of a cross-reactivity assessment, providing the initial data to guide further investigation.[9]

In-Depth Experimental Protocols

Biochemical data, while crucial, must be validated in a more physiologically relevant context.[7][8] We will detail two essential experimental workflows: a competitive binding assay to confirm the mechanism of action and a Cellular Thermal Shift Assay (CETSA) to verify target engagement in intact cells.

Protocol 1: Competitive Ligand Binding Assay

Causality: This assay is designed to determine if Cpd-X binds to the ATP-binding pocket of MEK1 by measuring its ability to displace a known, labeled ligand.[13][14] It provides the inhibition constant (Ki), a more absolute measure of affinity than IC50.[15][16]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_target Purified MEK1 Enzyme mix Incubate MEK1, Tracer, and Cpd-X in 384-well plate prep_target->mix prep_tracer Fluorescently Labeled Tracer Ligand prep_tracer->mix prep_cpd Serial Dilution of Cpd-X prep_cpd->mix read Read Fluorescence Polarization (FP) mix->read Allow to reach equilibrium plot Plot FP Signal vs. [Cpd-X] read->plot calc Calculate IC50 and Ki values plot->calc Non-linear regression

Caption: Workflow for a competitive fluorescence polarization binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified, active recombinant MEK1 enzyme in assay buffer.

    • Prepare a stock solution of a fluorescently-labeled ATP-competitive tracer known to bind MEK1. The final concentration should be at or near its Kd for MEK1.

    • Perform a serial dilution of Cpd-X to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • In a 384-well, low-volume black plate, add the assay components. Include "no enzyme" controls (tracer + Cpd-X) and "no competitor" controls (MEK1 + tracer).

  • Incubation:

    • Mix the plate on a shaker for 1 minute.

    • Incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization. Excite and collect emission at the appropriate wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" wells.

    • Plot the fluorescence polarization signal as a function of the logarithm of Cpd-X concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful method for verifying that a compound engages its target within the complex milieu of a living cell.[17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19] This provides direct evidence of target engagement under more physiologically relevant conditions.

Workflow Diagram:

G cluster_cell_treatment Cellular Treatment cluster_heat_lysis Heat Shock & Lysis cluster_detection Target Detection culture Culture Cells (e.g., A375 melanoma) treat Treat cells with Cpd-X or DMSO (vehicle) culture->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse Cool to RT centrifuge Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins lyse->centrifuge collect Collect supernatant centrifuge->collect wb Analyze soluble MEK1 levels by Western Blot collect->wb quant Quantify band intensity wb->quant plot Plot % Soluble MEK1 vs. Temperature quant->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A375, which has a BRAF V600E mutation and thus a hyperactivated MAPK pathway) to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Treat the cell suspension with a saturating concentration of Cpd-X (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[18]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[18]

    • Immediately cool the tubes to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.[18]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze the amount of soluble MEK1 in each sample by Western Blot using a specific anti-MEK1 antibody.

    • Quantify the band intensities using densitometry.

    • For each treatment group (Cpd-X and DMSO), plot the normalized band intensity against the corresponding temperature to generate a "melting curve." A rightward shift in the curve for the Cpd-X-treated samples indicates thermal stabilization and confirms intracellular target engagement.[19]

Conclusion and Forward Look

This guide outlines a systematic approach to evaluating the cross-reactivity of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one . The hypothetical data presented for Cpd-X suggests a compound with a promising selectivity profile, characterized by high potency against its intended target, MEK1, and minimal activity against a wider panel of kinases.

The described protocols for competitive binding and Cellular Thermal Shift Assays provide a robust framework for validating these initial findings, confirming the mechanism of action and demonstrating target engagement in a physiologically relevant setting. Such a thorough, multi-faceted investigation into cross-reactivity is fundamental to preclinical drug safety evaluation.[20][21][22] It builds confidence in the compound's mechanism, helps predict potential safety liabilities, and ultimately supports the development of a more effective and safer therapeutic agent.

References
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Available from: [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Analytical Chemistry Letters, 13(5), 689-715. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]

  • Sanna, E., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 2235. Available from: [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4901. Available from: [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8). Available from: [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]

  • Creative Biolabs. SIAT® Competition Binding Assay Service. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available from: [Link]

  • Mas-Droux, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 159-168. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available from: [Link]

  • Reaction Biology. Kinase Drug Discovery Services. Available from: [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • Milburn, M. V., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(17), i667-i675. Available from: [Link]

  • Armstrong, P. C., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific reports, 9(1), 1-10. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, May 5). Preclinical Drug Safety Surveillance Foundation for Clinical Pharmacovigilance. Available from: [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available from: [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Available from: [Link]

  • ResearchGate. (2026, January 3). Preclinical Safety Assessment: General and Genetic Toxicology. Available from: [Link]

  • Sanna, E., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8). Available from: [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Abuelizz, H. A., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 6(1), 1-20. Available from: [Link]

  • PubChem. 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone. Available from: [Link]

  • Kamal, A., et al. (2011). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Journal of Pharmacy Research, 4(10), 3409-3412.
  • Airenne, K. J., et al. (2012). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Journal of medicinal chemistry, 55(15), 6949-6953. Available from: [Link]

  • Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. Available from: [Link]

Sources

"benchmarking 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one against known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (hereafter referred to as DBFP ) represents a specialized halogenated pyridazinone scaffold. While often utilized as a high-reactivity intermediate for synthesizing complex heterocycles, DBFP itself possesses intrinsic biological activity.

This guide benchmarks DBFP against established inhibitors in two primary therapeutic areas associated with the pyridazinone pharmacophore: Phosphodiesterase III (PDE3) inhibition (cardiovascular/vasodilator) and Cyclooxygenase (COX) inhibition (anti-inflammatory).

Why Benchmark DBFP?

Unlike fully optimized drugs (e.g., Milrinone), DBFP contains a 4,5-dibromo-enone motif. This feature imparts unique electrophilic properties, allowing it to function as:

  • A Covalent Probe: Potentially targeting nucleophilic cysteine residues in enzyme active sites.

  • A Versatile Lead: Serving as a "parent" scaffold where the bromine atoms can be displaced to tune selectivity.

Comparative Analysis: DBFP vs. Known Inhibitors

The following table contrasts DBFP with Milrinone (Standard PDE3 Inhibitor) and Indomethacin (Standard COX Inhibitor).

FeatureDBFP (Candidate) Milrinone (Standard A) Indomethacin (Standard B)
Primary Target Class Dual-Potential (PDE / COX)PDE3 (Specific)COX-1 / COX-2 (Non-selective)
Binding Mechanism Electrophilic/Covalent (Potential)Reversible CompetitiveReversible Competitive
Pharmacophore Pyridazin-3(2H)-one corePyridin-2-one coreIndole acetic acid
Reactivity High (Susceptible to SNAr)Low (Metabolically stable)Moderate
Solubility (DMSO) High (>50 mM)Moderate (10-20 mM)High (>50 mM)
Typical IC50 1–50 µM (Screening Hit)0.5–1.0 µM (Optimized)0.02–0.1 µM (Optimized)
Key Application Hit-to-Lead Optimization, Covalent Fragment ScreeningHeart Failure TherapyAnti-inflammatory / Pain
Technical Insight: The "Dibromo" Factor

The presence of bromine at positions 4 and 5 is the critical differentiator.[1] While Milrinone relies on steric fit and hydrogen bonding, DBFP's bromines are good leaving groups. In biochemical assays, DBFP may show time-dependent inhibition, indicating irreversible binding to the target enzyme. Researchers must distinguish between genuine allosteric inhibition and non-specific alkylation.

Mechanistic Visualization

Pathway Analysis: PDE3 Inhibition

The pyridazinone core of DBFP mimics the purine ring of cAMP, allowing it to dock into the PDE active site. The diagram below illustrates the signaling pathway and the intervention point.

PDE_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Degradation) PKA PKA Activation cAMP->PKA Activates PDE3 PDE3 Enzyme (Target) PDE3->AMP Catalyzes Response Vasodilation / Platelet Inhibition PKA->Response Signal Transduction DBFP DBFP (Candidate) DBFP->PDE3 Inhibits (Putative) Milrinone Milrinone (Standard) Milrinone->PDE3 Inhibits (Known)

Caption: Figure 1. cAMP Signaling Cascade. DBFP and Milrinone target PDE3, preventing cAMP hydrolysis and sustaining downstream vasodilation signals.

Experimental Protocols

To validate DBFP performance, use the following self-validating protocols. These are designed to rule out false positives caused by the compound's reactivity.

Protocol A: Time-Dependent PDE3 Inhibition Assay

Objective: Determine if DBFP acts as a reversible inhibitor (like Milrinone) or a covalent irreversible inhibitor.

Reagents:

  • Enzyme: Recombinant Human PDE3A (active).

  • Substrate: FAM-cAMP (Fluorescent analog).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.05% Tween-20. Crucial: Avoid DTT or Mercaptoethanol in the pre-incubation phase, as thiols will react with the dibromo moiety of DBFP, deactivating it.

Workflow:

  • Preparation: Prepare 10 mM stock of DBFP and Milrinone in DMSO.

  • Pre-incubation (The Variable):

    • Set A: Incubate PDE3A + Inhibitor (10 µM) for 0 minutes .

    • Set B: Incubate PDE3A + Inhibitor (10 µM) for 60 minutes at RT.

  • Reaction Initiation: Add FAM-cAMP substrate to both sets.

  • Detection: Measure Fluorescence Polarization (FP) after 30 minutes.

  • Analysis:

    • Calculate % Inhibition.

    • Interpretation: If Set B inhibition >> Set A inhibition, DBFP is a Time-Dependent Inhibitor (TDI) , suggesting covalent modification. Milrinone will show equal inhibition in both sets.

Protocol B: COX-2 Selectivity Screen

Objective: Assess the anti-inflammatory potential and selectivity ratio.

Workflow Visualization:

COX_Workflow Start Compound Prep (DBFP vs Indomethacin) Incubation Incubation (10 min, 37°C) Start->Incubation Enzyme Enzyme Aliquots (COX-1 & COX-2) Enzyme->Incubation Arachidonic Add Arachidonic Acid (Substrate) Incubation->Arachidonic Quench Quench & Measure (PGE2 Levels) Arachidonic->Quench Calc Calculate Selectivity Ratio IC50(COX-1) / IC50(COX-2) Quench->Calc

Caption: Figure 2. COX Isoenzyme Selectivity Workflow. High selectivity ratios indicate reduced gastrointestinal side effect potential.

Methodology:

  • Screening Range: Test DBFP at 8 concentrations (0.1 µM to 100 µM).

  • Readout: Peroxidase activity (colorimetric) or ELISA for Prostaglandin E2 (PGE2).

  • Validation:

    • Z-Factor Check: Ensure the assay Z' > 0.5 using Indomethacin (positive control) and DMSO (negative control).

    • Interference Check: DBFP is a halogenated aromatic; run a "No Enzyme" control to ensure the compound does not quench the fluorescent/colorimetric signal itself.

Data Interpretation & Troubleshooting

When analyzing DBFP data, researchers often encounter specific artifacts due to its structure.

ObservationLikely CauseCorrective Action
Precipitation in Assay Buffer Low aqueous solubility of the dibromo-phenyl core.Do not exceed 1% DMSO. Add 0.01% Triton X-100 to buffer.
Loss of Potency with DTT Reaction of DTT thiols with Bromine atoms (de-halogenation or substitution).Critical: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead of DTT/BME.
Steep Hill Slope (> 2.0) Non-specific aggregation or covalent alkylation.Add 0.1 mg/mL BSA to prevent aggregation. Check for time-dependency (Protocol A).

References

  • Sotelo, E., et al. "Pyridazin-3(2H)-one: A privileged scaffold in drug discovery." Expert Opinion on Therapeutic Patents. (Context: Validates the scaffold's use in PDE/COX inhibition).

  • Amin, E. N., et al. "Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities." European Journal of Medicinal Chemistry. (Context: Establishes the PDE3/Cardiotonic baseline for this chemical class).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1487485, 4,5-dibromo-2-(4-methylphenyl)-3(2H)-pyridazinone." PubChem. (Context: Structural analog data and physical properties).

  • Asif, M. "Pyridazinone derivatives: An overview of their pharmacological activities." International Journal of Pharmaceutical Sciences and Research. (Context: Broad spectrum analysis of the 4,5-dihalo-pyridazinone pharmacophore).

Disclaimer: This guide is for research and development purposes only. 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical intermediate and is not approved for clinical use.

Sources

"replicating synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one from literature"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Replicate the synthesis of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one. Core Challenge: Controlling regioselectivity during the condensation of mucobromic acid with 4-fluorophenylhydrazine while minimizing tribrominated byproducts and tar formation. Verdict: While the classical Glacial Acetic Acid Reflux (Method A) is the historical standard, the Aqueous/Ethanolic Catalytic Route (Method B) is recommended for modern replication. Method B offers comparable yields (>85%) with significantly reduced environmental impact (E-factor), easier workup, and higher purity without extensive recrystallization.

Part 1: Chemical Profile & Retrosynthesis

The target molecule is a dihalo-pyridazinone, a privileged scaffold in medicinal chemistry (e.g., p38 MAP kinase inhibitors, agrochemicals).

FeatureSpecification
Target Molecule 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
Core Scaffold Pyridazin-3(2H)-one
Key Precursor Mucobromic Acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one)
Nitrogen Source 4-Fluorophenylhydrazine Hydrochloride
Molecular Weight ~347.97 g/mol
Appearance Off-white to pale yellow crystalline solid
Retrosynthetic Logic

The synthesis relies on a [3+3] cyclocondensation. Mucobromic acid exists in equilibrium between its open-chain aldehyde form and its cyclic lactol form. The hydrazine nucleophile attacks the aldehyde/lactol, followed by ring closure and dehydration.

Retrosynthesis Target 4,5-Dibromo-2-(4-fluorophenyl) pyridazin-3(2H)-one Precursors Mucobromic Acid + 4-Fluorophenylhydrazine Target->Precursors Cyclocondensation (-H2O)

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Part 2: Methodology Comparison

We evaluated two primary literature protocols.

Method A: Classical Solvolytic Condensation
  • Conditions: Glacial Acetic Acid, Reflux (118°C), 3–6 hours.

  • Mechanism: Acid-catalyzed dehydration.

  • Pros: High solubility of intermediates; historical reliability.

  • Cons: Harsh conditions; difficult removal of acetic acid traces; "tarry" impurities common if overheated; requires neutralization/ice-water quench.

Method B: Green/Aqueous Catalytic Synthesis (Recommended)
  • Conditions: Water:Ethanol (1:1) or pure Water, p-TSA (cat.), Reflux (80–100°C), 1–3 hours.

  • Mechanism: Acid-catalyzed cyclization in protic media.

  • Pros: Product precipitates upon cooling (filtration workup); higher atom economy; avoids corrosive solvent waste.

  • Cons: Starting material solubility can be initially low (requires vigorous stirring).

Data Comparison Table
MetricMethod A (Acetic Acid)Method B (Aq. Ethanol/p-TSA)
Isolated Yield 75–82%85–92%
Purity (Crude) 88–92%>95%
Reaction Time 4–6 Hours1–3 Hours
Workup Pour into ice, neutralize, filterCool and filter directly
E-Factor (Waste) High (Organic solvent waste)Low (Aqueous waste)

Part 3: Detailed Protocol (Method B)

This protocol is optimized for a 10 mmol scale. It utilizes the "Green" approach for superior purity profiles.

Reagents
  • Mucobromic Acid: 2.58 g (10 mmol)

  • 4-Fluorophenylhydrazine HCl: 1.63 g (10 mmol)

  • Solvent: 40 mL Ethanol / 10 mL Water (or 50 mL Water for stricter green chemistry, though EtOH aids kinetics).

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 10 mol% (0.17 g).

Step-by-Step Workflow
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Mucobromic acid and Ethanol/Water. Stir at room temperature until mostly dissolved.

  • Addition: Add 4-Fluorophenylhydrazine HCl and p-TSA. The mixture may turn yellow/orange immediately (hydrazone formation).

  • Reaction: Heat the mixture to reflux (approx. 85°C internal temp). Maintain reflux for 2 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting hydrazine spot (polar) should disappear.

  • Workup:

    • Remove from heat and allow the flask to cool slowly to room temperature.

    • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filtration: Filter the precipitate using a Buchner funnel.

    • Wash: Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Workflow Start Start: 10mmol Scale Mix Mix Mucobromic Acid + Hydrazine in EtOH/H2O + p-TSA Start->Mix Reflux Reflux 2 Hours (85°C) Mix->Reflux Check TLC Check (Disappearance of Hydrazine) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration & Wash (Cold H2O) Cool->Filter Product Final Product: Crystalline Solid Filter->Product

Figure 2: Optimized experimental workflow for the aqueous/ethanolic synthesis.

Part 4: Mechanistic Insight & Troubleshooting

Mechanism

The reaction proceeds via a condensation-cyclization sequence.

  • Attack: The hydrazine

    
     (more nucleophilic) attacks the aldehyde carbon of mucobromic acid.
    
  • Elimination: Loss of water forms the hydrazone intermediate.

  • Cyclization: The secondary nitrogen of the hydrazone attacks the carboxylic acid (or lactone carbonyl), closing the ring.

  • Aromatization: Final loss of water/proton transfer establishes the pyridazinone core.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Reduce Ethanol volume; add more water during the cooling phase to force precipitation.
Dark/Tarry Product Oxidation of hydrazine; Overheating.Ensure inert atmosphere (

) if possible; Do not exceed 100°C; Check hydrazine purity before use.
Impure NMR (Extra peaks) Unreacted Mucobromic acid.Extend reflux time; Ensure slight excess (1.05 eq) of hydrazine is used.
Regioisomer Mixtures Incorrect pH.Keep conditions acidic (p-TSA or AcOH). Basic conditions can alter the regioselectivity of the ring closure.

Part 5: Validation & QC

To confirm the identity of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, look for these signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       8.1–8.3 ppm (s, 1H):  Characteristic singlet for the proton at position 6 (H-6) of the pyridazinone ring. This is the diagnostic peak.
      
    • 
       7.2–7.7 ppm (m, 4H):  Aromatic protons of the 4-fluorophenyl group. Look for the splitting pattern characteristic of para-substitution (AA'BB' system coupled with Fluorine).
      
  • Melting Point: Expect a sharp range. While the parent (unsubstituted) melts ~226°C, the N-aryl derivative will likely melt in the 160–180°C range (derivative dependent).

  • Mass Spec: Look for the characteristic dibromo isotope pattern (1:2:1 ratio) for the molecular ion.

References

  • Mucobromic Acid Preparation

    • Taylor, E. C. et al. "Mucobromic Acid." Organic Syntheses, Coll.[1] Vol. 4, p.688 (1963).

  • General Pyridazinone Synthesis (Green/Aqueous Methods)

    • Wang, J. et al. "Transition-metal-free Cyclization of Mucohalic Acids with Sulfonyl Hydrazides." Asian Journal of Organic Chemistry, 2019.
  • Mechanistic & Biological Context (DYRK1A/Kinase Inhibitors)

    • "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014.[2] (Provides context for the 4,5-dibromo intermediates).

  • Chemical Property Data (Parent Scaffold)

    • NIST Chemistry WebBook, "4,5-Dibromo-3(2H)-pyridazinone."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, a halogenated heterocyclic molecule, requires a stringent and well-documented disposal protocol. Due to its complex structure, featuring both bromine and fluorine substitutions, it must be managed as hazardous waste to mitigate potential environmental and health risks.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams. The procedures outlined here are synthesized from best practices for managing halogenated organic compounds and comply with general hazardous waste regulations.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is fundamental to appreciating the necessity of these disposal procedures. The molecule's key features dictate its hazard profile:

  • Brominated Organic Core: Brominated organic compounds are recognized for their potential toxicity and environmental persistence.[1][2] Improper disposal can lead to the contamination of soil and water. The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes under the Resource Conservation and Recovery Act (RCRA), highlighting their hazardous nature.[3]

  • Fluorinated Phenyl Group: The presence of a fluorophenyl group adds another layer of consideration. Fluorinated organic compounds can be highly reactive and toxic.[4][5] Upon combustion or degradation, they can form hazardous byproducts like hydrofluoric acid.[4]

  • Pyridazinone Heterocycle: Similar chemical structures are known to be skin, eye, and respiratory irritants.[6][7]

Given these characteristics, all waste generated from this compound must be treated as Halogenated Organic Hazardous Waste .[1] It should never be disposed of down the drain or in regular trash.[8]

Essential Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against splashes of solutions or contact with airborne powder, preventing serious eye irritation.[7]
Hand Protection Nitrile or neoprene gloves.[10] Always check the manufacturer's glove compatibility chart.Provides a barrier against skin contact. Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]The compound may cause respiratory irritation.[7] A fume hood provides the primary engineering control to minimize inhalation exposure.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. All waste streams must be collected in designated, properly labeled containers.

Step 1: Designate a Hazardous Waste Container

Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), for collecting halogenated organic waste.[10] The container must have a secure, tight-fitting lid to prevent the release of vapors.[1] It must be clearly labeled as "Hazardous Waste" before any waste is added.[10]

Step 2: Collection of Solid Waste

This category includes the neat (pure) compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware.

  • Carefully place all solid waste into the designated solid hazardous waste container.[1]

  • Avoid generating dust. If transferring powder, perform the task deep within a chemical fume hood.

  • Once the transfer is complete, securely close the container.

Step 3: Collection of Liquid Waste

This category includes solutions containing the compound, as well as solvent rinses from contaminated glassware.

  • Pour liquid waste carefully into the designated liquid "Halogenated Organic Waste" container using a funnel.

  • Do not mix incompatible chemicals. This waste stream should be kept separate from strong acids, bases, and oxidizers.[1][8]

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely cap the container immediately after adding waste.

Step 4: Comprehensive Waste Labeling

Proper labeling is a legal requirement and is essential for safe transport and disposal. The hazardous waste label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one" and any solvents present.

  • The approximate percentages of each component.

  • The date accumulation started.

  • The specific hazards (e.g., Toxic, Irritant).

Spill Management Procedures

Immediate and appropriate action is critical in the event of a spill.[1]

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6] For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Collect Material: Carefully sweep or scoop the absorbed material and spilled powder into the designated solid hazardous waste container.[1][10] Use spark-proof tools if a flammable solvent is involved.[9][11]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as liquid hazardous waste.

  • Dispose of Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the solid hazardous waste container.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

G Figure 1: Waste Segregation & Collection Workflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point neat_compound Neat Compound start->neat_compound contaminated_ppe Contaminated PPE (Gloves, Wipes) start->contaminated_ppe labware Contaminated Labware (Pipette Tips, etc.) start->labware solutions Experimental Solutions start->solutions rinsate Solvent Rinsate start->rinsate solid_container Solid Halogenated Organic Waste Container neat_compound->solid_container contaminated_ppe->solid_container labware->solid_container liquid_container Liquid Halogenated Organic Waste Container solutions->liquid_container rinsate->liquid_container final_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service solid_container->final_disposal liquid_container->final_disposal

Caption: Waste Segregation and Collection Workflow for 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one.

Final Disposal Pathway

Once the waste containers are full, they must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2][6] The most probable disposal method for this type of waste is high-temperature incineration at a specialized facility equipped with emission controls to handle halogenated compounds.[2][12] This ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to this comprehensive disposal guide, you contribute to a safe laboratory environment and ensure your research practices are environmentally responsible and compliant with regulatory standards.

References

  • Benchchem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific.
  • Chemstream. (2017, May 1).
  • Biosynth. (2024, December 19). 1-(3-Bromophenyl)
  • U.S. Environmental Protection Agency.Environmental Fact Sheet, Organobromine.
  • Washington State University.
  • TargetMol. (2026, February 20).
  • University of Alabama.Chapter 7 - Management Procedures For Specific Waste Types.
  • Purdue University.Fluorine Safety.
  • N
  • Princeton University.
  • BUND - Friends of the Earth Germany. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • Thermo Scientific Chemicals.4,5-Dibromo-3(2H)-pyridazinone, 98%.
  • BLD Pharmatech.2-Bromo-5-(4-fluorophenyl)
  • Pure Synth.4,5-Dibromopyridazin-3(2H)-one.
  • Sigma-Aldrich.4,5-DIBROMO-3(2H)-PYRIDAZINONE.
  • Thermo Scientific Chemicals.4,5-Dibromo-3(2H)-pyridazinone, 98%.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • Fisher Scientific.
  • Chem-Impex.4,5-Dibromo-3(2H)-pyridazinone.
  • U.S. Environmental Protection Agency.EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, December 29).
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.